Product packaging for 6-Bromoisochroman(Cat. No.:CAS No. 182949-90-2)

6-Bromoisochroman

Cat. No.: B065126
CAS No.: 182949-90-2
M. Wt: 213.07 g/mol
InChI Key: LHXQWWFCWFMCHO-UHFFFAOYSA-N
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Description

6-Bromoisochroman is a valuable benzopyran-based synthetic intermediate, specifically featuring a bromine atom at the 6-position of the isochroman scaffold. This structural motif makes it a versatile building block in organic synthesis and medicinal chemistry research. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the efficient construction of more complex molecular architectures. Researchers utilize this compound as a precursor in the development of potential pharmacologically active compounds, particularly those targeting the central nervous system, as the isochroman core is a privileged structure found in various bioactive molecules. Its application extends to materials science, where it can be incorporated into organic frameworks and functional materials. This compound is provided with high purity and quality, ensuring reliable and reproducible results in your investigative workflows. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B065126 6-Bromoisochroman CAS No. 182949-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXQWWFCWFMCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444727
Record name 6-bromoisochroman
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182949-90-2
Record name 6-Bromo-3,4-dihydro-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182949-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoisochroman
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

6-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a structural motif present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the core properties of this compound, consolidating available physicochemical data, outlining a putative synthetic pathway, and discussing its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and utility.

Introduction

This compound (CAS No. 182949-90-2) is a synthetic intermediate that holds potential as a versatile building block in organic synthesis.[1] The presence of the bromine atom at the 6-position of the isochroman ring system provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The isochroman core itself is a privileged structure found in numerous natural products and pharmacologically active molecules, suggesting that derivatives of this compound may exhibit interesting biological activities.[1] This guide aims to collate the known information on this compound to serve as a valuable resource for researchers in drug discovery and materials science.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-bromo-3,4-dihydro-1H-isochromene[1]
Synonyms 6-Bromo-3,4-dihydro-1H-2-benzopyranN/A
CAS Number 182949-90-2[2]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in organic solvents (e.g., ethanol, methanol, DMSO)[3]

Spectral Data

Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral characteristics of related bromo-aromatic and isochroman compounds, the expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the bromo substituent. The methylene protons of the isochroman ring system will likely appear as triplets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The C-Br stretching vibration is also expected, typically in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Experimental Protocols

Synthesis_Workflow Start Starting Material (e.g., 4-Bromophenylethanol) Step1 Step 1: Formaldehyde Acetal Formation Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Product This compound Step2->Product

Figure 1: A potential synthetic workflow for this compound.

Putative Experimental Protocol

Step 1: Synthesis of the Formaldehyde Acetal

  • To a stirred solution of 4-bromophenylethanol in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude formaldehyde acetal.

Step 2: Intramolecular Cyclization

  • Dissolve the crude formaldehyde acetal in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a Lewis acid (e.g., titanium tetrachloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological and Pharmacological Properties

There is currently no specific data on the biological activity of this compound. However, the isochroman scaffold is present in many compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The bromo-substituent on the aromatic ring can potentially enhance or modulate these activities. Further research is warranted to explore the biological potential of this compound and its derivatives.

Given its structural features, this compound could be a valuable starting point for the development of novel therapeutic agents. The following diagram illustrates a hypothetical workflow for the biological evaluation of this compound.

Biological_Evaluation_Workflow Compound This compound Screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Synthesis of Derivatives) Hit_ID->Lead_Opt In_Vivo In Vivo Studies Hit_ID->In_Vivo Lead_Opt->Screening Candidate Drug Candidate In_Vivo->Candidate

Figure 2: A general workflow for the biological evaluation of this compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related bromo-aromatic compounds, it should be handled with care in a well-ventilated fume hood.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. While there is a notable lack of comprehensive experimental data on its physicochemical and biological properties, this guide provides a foundational overview based on available information and inferences from related compounds. Further research to fully characterize this molecule and explore its synthetic utility and biological activity is highly encouraged. The methodologies and workflows presented here offer a starting point for such investigations.

References

An In-depth Technical Guide to 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoisochroman, a key synthetic intermediate in organic and medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents available physicochemical and spectroscopic data. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, alongside a discussion of its significant role as a versatile building block in the development of complex molecular architectures, particularly for compounds targeting the central nervous system. The guide also features a visualization of its utility in synthetic pathways, aiming to support researchers in their drug discovery and development endeavors.

Chemical Identification and Properties

This compound, a benzopyran derivative, is distinguished by a bromine substituent on the aromatic ring. This feature makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name 6-bromo-3,4-dihydro-1H-isochromene[1]
CAS Number 182949-90-2[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not explicitly reported; expected to be a low-melting solid[2][3]
Boiling Point Not explicitly reported[2][3]

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.20-7.35Ar-H
6.90-7.05Ar-H
4.65 (t)O-CH₂
3.90 (t)Ar-CH₂-CH₂
2.85 (t)Ar-CH₂

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Synthetic Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the preparation of isochroman derivatives, such as the cyclization of a corresponding phenylethanol derivative.

Experimental Protocol: Synthesis of this compound

This procedure is based on the general principle of intramolecular cyclization of a substituted 2-phenylethanol with formaldehyde under acidic conditions.

Step 1: Synthesis of 2-(4-Bromophenyl)ethanol

The synthesis would begin with the reduction of a commercially available starting material, 4-bromophenylacetic acid or its corresponding ester, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Reaction: 4-Bromophenylacetic acid + LiAlH₄ → 2-(4-Bromophenyl)ethanol

  • Procedure: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of 4-bromophenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-Bromophenyl)ethanol.

Step 2: Cyclization to this compound

The synthesized 2-(4-Bromophenyl)ethanol is then cyclized using formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a strong acid catalyst.

  • Reaction: 2-(4-Bromophenyl)ethanol + Formaldehyde (H⁺ catalyst) → this compound

  • Procedure: 2-(4-Bromophenyl)ethanol is dissolved in a suitable solvent, and paraformaldehyde is added. A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously. The mixture is heated with stirring for several hours. After completion, the reaction mixture is cooled and poured into ice water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Role in Synthetic Chemistry and Drug Discovery

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular frameworks.

Key Applications:

  • Cross-Coupling Reactions: The bromo-substituent is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position of the isochroman core.

  • Synthesis of Bioactive Molecules: The isochroman scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Consequently, this compound is a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly those targeting the central nervous system.

Below is a diagram illustrating the synthetic utility of this compound as a key intermediate in the synthesis of more complex molecules via a Suzuki coupling reaction.

Synthetic_Utility cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_coupling Suzuki Coupling cluster_product Final Product 2_phenylethanol 2-(4-Bromophenyl)ethanol 6_bromoisochroman This compound 2_phenylethanol->6_bromoisochroman Intramolecular Cyclization formaldehyde Formaldehyde formaldehyde->6_bromoisochroman final_product 6-Aryl/Heteroaryl-isochroman (CNS Drug Candidate) 6_bromoisochroman->final_product C-C Bond Formation boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->final_product pd_catalyst Pd Catalyst + Base pd_catalyst->final_product

Caption: Synthetic pathway illustrating the utility of this compound.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its bromine substituent provide a reliable entry point for the creation of diverse and complex molecules. This guide serves as a foundational resource for researchers aiming to utilize this versatile intermediate in their synthetic campaigns, particularly in the pursuit of novel therapeutics. Further research into the specific reaction conditions and the exploration of its utility in various synthetic contexts will undoubtedly continue to expand its importance in the field of drug discovery.

References

The Multifaceted Biological Activities of Isochromans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isochroman and its derivatives represent a versatile class of heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry. Possessing a privileged structure, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of isochroman derivatives. It aims to serve as a resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The modulation of physicochemical properties through structural modifications of the isochroman core has been shown to enhance biological efficacy and pharmacokinetic profiles, underscoring the therapeutic potential of this compound class.[1]

Anticancer Activity

Isochroman derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various isochroman derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[2]
Fungal IsocoumarinVersicoumarins AMCF-7 (Breast)4.0
Fungal IsocoumarinVersicoumarins AA549 (Lung)3.8
Fungal IsocoumarinOther DerivativesVarious<10
Key Signaling Pathway: PI3K/Akt

A frequently implicated pathway in the anticancer activity of isochroman derivatives is the PI3K/Akt signaling pathway.[2] This pathway is integral to regulating the cell cycle and is often found to be overactive in cancer cells, promoting their proliferation and survival. Isochroman derivatives can exert their anticancer effects by inhibiting this pathway, leading to the activation of apoptotic processes.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Isochroman Isochroman Derivative Isochroman->PI3K Inhibition

PI3K/Akt signaling pathway and isochroman inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed the cells into 96-well plates at a density of approximately 8x10³ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isochroman derivative in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells.

    • Include a vehicle control (medium with the solvent used for the compound, e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated) cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain isochroman derivatives, particularly dihydroisocoumarins, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria. The introduction of specific substituents, such as chlorine, can enhance this activity.[3]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
DihydroisocoumarinCompound 4 (chloro-derivative)Staphylococcus aureus1.00[3]
DihydroisocoumarinCompound 4 (chloro-derivative)Bacillus licheniformis0.8[3]
DihydroisocoumarinCompound 5Staphylococcus aureusModerate Inhibition[3]
DihydroisocoumarinCompound 5Bacillus licheniformisModerate Inhibition[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the isochroman derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Compound Serial Dilutions Start->PrepDilutions InoculatePlate Inoculate 96-Well Plate PrepInoculum->InoculatePlate PrepDilutions->InoculatePlate Incubate Incubate Plate (16-20h at 37°C) InoculatePlate->Incubate ReadResults Visually Assess for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for MIC determination.

Anti-inflammatory Activity

Isochroman derivatives have demonstrated the ability to mitigate inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.

Quantitative Anti-inflammatory Data
CompoundCell LineIC50 for NO Inhibition (µM)Reference
Compound 4RAW 264.70.30
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture and Treatment:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Pre-treat the cells with various concentrations of the isochroman derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection:

    • Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value.

Neuroprotective Activity

Select isochroman derivatives have shown potential in protecting neuronal cells from oxidative stress-induced injury, a key factor in neurodegenerative diseases.

Key Signaling Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including stress. In the context of neuroprotection, isochroman derivatives can attenuate the activation of certain MAPK proteins, such as ERK and p38, which are stimulated by oxidative stress.

MAPK_Pathway OxidativeStress Oxidative Stress (e.g., H2O2) MAPKKK MAPKKK OxidativeStress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Leads to Isochroman Isochroman Derivative Isochroman->MAPK Inhibits Phosphorylation

MAPK signaling pathway in oxidative stress.
Experimental Protocol: Neuroprotective Effect in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the isochroman derivative for a specified time (e.g., 6 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2), at a concentration that causes significant cell death (e.g., 250 µM).

  • Assessment of Cell Viability:

    • Perform a cell viability assay, such as the MTT assay described previously, to determine the protective effect of the isochroman derivative.

  • Data Analysis:

    • Calculate the percentage of cell viability in the treated groups compared to the H2O2-treated control group.

Antidiabetic Activity

A series of novel isochroman carboxylic acid derivatives have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[2]

Quantitative Antidiabetic Data
CompoundTargetIC50 (nM)Reference
4n (dithiolane ring derivative)PTP1B51.63 ± 0.91[2]
Experimental Protocol: PTP1B Enzyme Inhibition Assay

This assay determines the in vitro potency of compounds in inhibiting the PTP1B enzyme.

Principle: PTP1B catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically.

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the isochroman derivative in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Add the diluted isochroman derivative or DMSO (for control).

    • Add the recombinant human PTP1B enzyme solution and pre-incubate for approximately 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution.

  • Absorbance Measurement:

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each concentration of the isochroman derivative relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The isochroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The quantitative data and detailed experimental protocols presented in this guide highlight the potential of isochroman derivatives in addressing various pathological conditions, from cancer to metabolic disorders. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the design and development of more potent and selective drug candidates. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Potential Therapeutic Applications of Brominated Chromans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its prevalence in a wide array of biologically active natural products. The introduction of bromine atoms to this scaffold has emerged as a powerful strategy to modulate the physicochemical properties and enhance the therapeutic potential of chroman derivatives. This technical guide provides a comprehensive overview of the burgeoning field of brominated chromans, focusing on their synthesis, therapeutic applications, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the design and development of novel therapeutics based on this promising class of compounds.

Introduction

The chroman ring system, consisting of a fused benzene and dihydropyran ring, is a cornerstone of many natural products and synthetic molecules with significant pharmacological activities. Bromination, a key tool in medicinal chemistry, can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] In recent years, the strategic incorporation of bromine into the chroman framework has led to the discovery of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of brominated chromans, providing a solid foundation for future drug discovery efforts.

Synthesis of Brominated Chromans

The synthesis of brominated chromans can be broadly categorized into two main approaches: direct bromination of a pre-existing chroman core and the construction of the chroman ring from brominated precursors.

2.1. Direct Bromination of the Chroman Core

This method involves the electrophilic substitution of bromine onto the aromatic ring of a chroman derivative. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring.

2.2. Synthesis from Brominated Precursors

Alternatively, the chroman ring can be constructed using brominated starting materials, such as brominated phenols or acetophenones. This approach offers control over the position of the bromine atom from the outset of the synthesis.

Experimental Protocols: Synthesis

A general and efficient one-step procedure for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation using microwave irradiation.[2][3]

General Procedure for Synthesis of Chroman-4-ones:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[2]

Therapeutic Applications

Brominated chromans have demonstrated promising activity in several key therapeutic areas.

3.1. Anticancer Activity

Several brominated chroman and related chalcone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).

Table 1: Anticancer Activity of Brominated Chroman and Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one-1.5 (SIRT2 Inhibition)[3]
Brominated Chalcone (H72)MGC803 (Gastric)3.57 - 5.61
Brominated Chalcone (H72)HGC27 (Gastric)3.57 - 5.61
Brominated Chalcone (H72)SGC7901 (Gastric)3.57 - 5.61
3-bromobenzylidene chroman-4-oneMolt 4/C8 (Leukemia)-[4]
3-methylidenechroman-4-one (14d)HL-60 (Leukemia)1.46[5]
3-methylidenechroman-4-one (14d)NALM-6 (Leukemia)0.50[5]
Flavanone/Chromanone Derivative 1HCT 116 (Colon)<10[6]
Flavanone/Chromanone Derivative 1SW620 (Colon)<10[6]

3.2. Antibacterial Activity

Brominated chromanones have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 2: Antibacterial Activity of Brominated Chromanone Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Abyssinone II derivativeStaphylococcus aureus (MRSA)0.39[7]
Olympicin A derivativeStaphylococcus aureus (MRSA)0.39[7]
2-n-heptyl-7-OH-4-chromanolEnterococcus faecalis12.5 - 25[7]
2-n-nonyl-7-OH-4-chromanolEnterococcus faecalis25 - 50[7]

3.3. Neuroprotective Activity

A significant area of investigation for brominated chromans is in the treatment of neurodegenerative diseases. A key target identified is Sirtuin 2 (SIRT2), a histone deacetylase implicated in the pathology of diseases like Parkinson's and Alzheimer's. Inhibition of SIRT2 has been shown to be a promising neuroprotective strategy.

Table 3: SIRT2 Inhibitory Activity of Brominated Chroman-4-ones

CompoundSIRT2 IC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one1.5[3]
8-bromo-6-chloro-2-pentylchroman-4-one4.5[3]

Signaling Pathways and Mechanisms of Action

4.1. SIRT2 Inhibition

SIRT2 is a class III histone deacetylase that plays a role in various cellular processes, including cell cycle regulation and metabolism. In the context of neurodegeneration, SIRT2 has been implicated in pathways leading to neuronal cell death. Brominated chromans have emerged as potent and selective inhibitors of SIRT2.

SIRT2_Inhibition_Pathway Brominated_Chroman Brominated Chroman SIRT2 SIRT2 Brominated_Chroman->SIRT2 Neuroprotection Neuroprotection Brominated_Chroman->Neuroprotection Promotes Alpha_Tubulin α-Tubulin (acetylated) SIRT2->Alpha_Tubulin Deacetylation Deacetylated_Tubulin α-Tubulin (deacetylated) Microtubule_Instability Microtubule Instability Deacetylated_Tubulin->Microtubule_Instability

SIRT2 Inhibition by Brominated Chromans

4.2. ROS-Mediated Apoptosis in Cancer

Many brominated chalcones exert their anticancer effects by inducing the production of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and triggers the intrinsic pathway of apoptosis.

ROS_Mediated_Apoptosis Brominated_Chalcone Brominated Chalcone Mitochondria Mitochondria Brominated_Chalcone->Mitochondria ROS ROS (Reactive Oxygen Species) Mitochondria->ROS Generation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bax_Bak->Mitochondria Pore Formation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mediated Apoptosis Pathway

Experimental Protocols: Biological Assays

5.1. SIRT2 Inhibition Assay

This assay determines the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series.

  • Reaction Mixture: In a 96-well plate, combine recombinant human SIRT2 enzyme, a fluorogenic peptide substrate, and the test compound.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add a developer solution and incubate for an additional 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

5.3. MTT Cell Viability Assay (Anticancer)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

5.4. Neuroprotection Assay (HT22 Cells)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress.

  • Cell Culture: Culture HT22 mouse hippocampal cells in DMEM.

  • Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with the test compound for 1-2 hours.

  • Glutamate Challenge: Add glutamate to induce oxidative stress and incubate for 12-24 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of flavonoids, the parent class of compounds to which chromans belong, are characterized by extensive metabolism. After oral administration, they are often subject to first-pass metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[1][8] The bioavailability of flavonoids can vary significantly depending on their structure.[9]

Toxicological data on brominated chromans specifically for therapeutic use is limited. However, studies on related brominated compounds, such as brominated flame retardants, have raised concerns about potential endocrine disruption and other adverse health effects.[10] Acute toxicity studies of some benzylidenechroman-4-ones have found them to be less toxic than some commercially available antifungal agents.[11] Further in-depth toxicological evaluation of any new brominated chroman candidate is essential.

Experimental and Logical Workflows

7.1. Drug Discovery and Development Workflow

The development of a new therapeutic agent follows a well-defined path from initial discovery to clinical trials.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Discovery Hit Discovery (High-Throughput Screening) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Drug Discovery Workflow

7.2. In Vitro Screening Cascade

A tiered approach is often employed for the in vitro screening of a library of compounds to identify promising leads.

In_Vitro_Screening_Cascade Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response (IC50/EC50) Primary_Screening->Dose_Response Hits Secondary_Assays Secondary Assays (Mechanism of Action) Dose_Response->Secondary_Assays Potent Compounds Selectivity_Assays Selectivity Assays (Off-target Effects) Secondary_Assays->Selectivity_Assays Lead_Candidates Lead Candidates Selectivity_Assays->Lead_Candidates Selective Compounds

In Vitro Screening Cascade

Conclusion

Brominated chromans represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with the tunability of their chemical structure, make them attractive candidates for addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthesis to biological evaluation and mechanistic understanding. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth toxicological profiling will be crucial in translating the therapeutic promise of brominated chromans into clinical reality.

References

The Strategic Role of 6-Bromoisochroman in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Within this class, 6-Bromoisochroman has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its strategic importance lies not in its inherent biological activity, but in its function as a highly adaptable intermediate for the synthesis of diverse and potent therapeutic agents. The presence of a bromine atom at the 6-position provides a crucial "chemical handle" for chemists to elaborate the core structure, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This technical guide provides an in-depth analysis of the role of this compound in drug discovery, detailing its synthetic utility, summarizing the biological activities of its derivatives, and providing exemplary experimental protocols for synthesis and biological evaluation.

The Synthetic Versatility of the 6-Bromo Handle

The primary utility of this compound in drug discovery is its capacity to undergo a variety of cross-coupling reactions. The carbon-bromine bond at the C6 position is an ideal site for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid generation of extensive chemical libraries. This functionalization is key to tuning the pharmacological properties of the resulting molecules.

Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is one of the most common methods for creating biaryl structures often found in kinase inhibitors.

  • Stille Coupling: Reaction with organostannanes, offering an alternative route to complex carbon skeletons.

  • Negishi Coupling: Reaction with organozinc reagents, known for its functional group tolerance.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines, a common moiety in centrally active agents.

This synthetic flexibility allows researchers to systematically modify the scaffold to enhance target binding, improve pharmacokinetic profiles, and reduce off-target effects.[1]

Therapeutic Applications of this compound Derivatives

Derivatives synthesized from the this compound core have demonstrated significant potential across multiple therapeutic areas. The isochroman framework serves as a rigid scaffold that correctly orients substituents for optimal interaction with biological targets.

Anticancer Activity

The isochroman and related coumarin scaffolds are prevalent in compounds investigated for their cytotoxic effects against various cancer cell lines.[2] Derivatives often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. The substitution at the C6 position plays a critical role in modulating this activity. For instance, studies on related 6-aminocoumarin derivatives have shown that substitutions on an aromatic ring attached to the core can yield potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.

Enzyme Inhibition

Derivatives of isochromans are effective inhibitors of several enzyme classes.

  • Kinase Inhibitors: The scaffold is used to develop inhibitors for kinases like PI3K, mTOR, and Bruton's tyrosine kinase (BTK), which are crucial nodes in cancer signaling pathways.[3][4][5]

  • Monoamine Oxidase (MAO) Inhibitors: Certain coumarin derivatives, structurally similar to isochromans, have shown potent and selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease.[6]

  • Steroid Sulfatase (STS) Inhibitors: Bicoumarin derivatives have been synthesized and evaluated as potent STS inhibitors, with IC50 values in the nanomolar range. STS is a key target in hormone-dependent cancers like breast cancer.[7][8]

Neuroprotective Activity

The isochroman core is a key component in compounds designed to interact with targets in the central nervous system. Analogues of related scaffolds have been shown to exert neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] The mechanism often involves the modulation of signaling pathways that protect neurons from injury and reduce oxidative stress. For example, some peptide analogues have been shown to inhibit neuronal injury by activating the PI3-K/AKT/mTOR pathway.[9][11]

Antimicrobial Activity

Various isocoumarin derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The introduction of different functional groups via the bromo-handle allows for the optimization of antimicrobial potency.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for various derivatives of the isochroman/coumarin scaffold, illustrating the potency achievable through derivatization.

Table 1: Anticancer Activity of Representative Coumarin/Isochroman Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
6-Pyrazolinylcoumarin (Cpd 47)Leukemia (CCRF-CEM)GI501.88 µM[12]
6-Pyrazolinylcoumarin (Cpd 47)Leukemia (MOLT-4)GI501.92 µM[12]
6-Aminocoumarin (ACM6)VariousIC5022.34 - 50.29 µg/ml[13]
Coumarin-Benzimidazole HybridProstate (PC-3)CytotoxicityActive at 1 µM[14]
Dichlorophenyl-chromen-2-oneLung (A549)CC507.1 µM[14]

Table 2: Enzyme Inhibition by Representative Coumarin/Isochroman Derivatives

Compound ClassTarget EnzymeActivity MetricValueReference
Benzo[h]coumarin (Cpd A6)MAO-BIC5013 nM[6]
Bicoumarin Thiophosphate (10b)Steroid Sulfatase (STS)IC50860 nM[7]
IKKβ Inhibitor (Hit 4)IKKβIC5030.4 µM[15]
BTK Inhibitor (NSC726558)BTK% Inhibition59% at 10 µM[4]

Table 3: Antimicrobial Activity of Representative Coumarin Derivatives

Compound ClassMicrobial StrainActivity MetricValueReference
6-Aminocoumarin (ACM9)Aerobic BacteriaMIC2 µg/ml[13]
6-Aminocoumarin (ACM9)FungiMIC1.15 - 1.30 µg/ml[13]
6-Aminocoumarin (ACM3)Anaerobic BacteriaMIC6 - 9 µg/ml[13]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of isochroman derivatives.

Synthesis Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the synthesis of a 6-aryl-isochroman derivative, a common step in the development of kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under argon for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-aryl-isochroman derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition (PI3Kα)

This protocol outlines a method to evaluate the inhibitory activity of a synthesized compound against the PI3Kα enzyme, a common target for anticancer drugs.[3]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP (co-factor)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM down to nanomolar concentrations.

  • In a 384-well plate, add the kinase buffer.

  • Add a small volume of the diluted test compound to the wells. Include wells with DMSO only (negative control) and a known PI3K inhibitor like GSK2126458 (positive control).

  • Add the PI3Kα enzyme to all wells and incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, which involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes. The following are generated using the DOT language for Graphviz.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start This compound coupling Suzuki Cross-Coupling (or other C-C/C-N formation) start->coupling workup Aqueous Workup & Extraction coupling->workup purify Column Chromatography workup->purify charac Characterization (NMR, MS) purify->charac invitro In Vitro Assay (e.g., Kinase Inhibition) charac->invitro Test Pure Compound ic50 IC50 Determination invitro->ic50 sar SAR Analysis ic50->sar sar->coupling Design Next Generation Compound

Caption: General workflow for drug discovery using the this compound scaffold.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Isochroman-Based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a derivative compound.

References

The 6-Bromoisochroman Scaffold: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Brominated Heterocycles in Medicinal Chemistry

The isochroman core is a recognized privileged structure in medicinal chemistry, appearing in various bioactive molecules targeting the central nervous system and other biological systems.[1] The introduction of a bromine atom at the 6-position, creating 6-Bromoisochroman, significantly enhances its utility as a versatile synthetic intermediate.[1] Bromine's presence offers several advantages in drug design and development. It can modulate the pharmacokinetic properties of a molecule and serves as a crucial handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[1][2] This allows for the systematic exploration of the chemical space around the isochroman scaffold to optimize biological activity, selectivity, and other pharmaceutically relevant properties. One of the most significant applications of scaffolds like this compound has been in the development of potent inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response and a major target in oncology.[3]

Scientific Significance: Targeting the PARP1 Signaling Pathway in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[3] In healthy cells, if PARP1-mediated repair is inhibited, the resulting accumulation of SSBs can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.[4] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[3] In these HR-deficient cancer cells, the inhibition of PARP1 leads to the accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death. This concept, known as synthetic lethality, is a cornerstone of modern targeted cancer therapy.[3][5]

PARP inhibitors, many of which are synthesized using brominated heterocyclic scaffolds, act by competing with the natural substrate NAD+ at the catalytic site of PARP1.[3] This not only inhibits the enzymatic activity of PARP1 but can also "trap" the enzyme on the DNA at the site of damage.[6] This PARP trapping is a potent mechanism for cytotoxicity in HR-deficient tumors. The development of PARP inhibitors like Olaparib, which has been approved for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, highlights the therapeutic potential of targeting this pathway.[5][7]

Below is a diagram illustrating the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP1 Signaling Pathway PARP1 Signaling in DNA Repair and Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (recruitment and PARylation) DNA_SSB->PARP1_Activation Replication_Fork_Stall Replication Fork Stall (if SSB unrepaired) SSB_Repair Base Excision Repair (BER) and SSB Repair PARP1_Activation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB_Formation Double-Strand Break (DSB) Replication_Fork_Stall->DSB_Formation HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair HR_Repair->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibition PARP1 Inhibition & Trapping DNA_SSB_Cancer->PARP1_Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation_Cancer Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation_Cancer HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB_Formation_Cancer->HR_Deficiency Apoptosis Apoptosis (Synthetic Lethality) DSB_Formation_Cancer->Apoptosis HR_Deficiency->Apoptosis

Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality.

Quantitative Data: Potency of Isochroman-based and other PARP Inhibitors

The following table summarizes the inhibitory activities of several key PARP inhibitors. While specific data for derivatives of this compound are not extensively published, the data for Olaparib, which features a related phthalazinone core often synthesized from precursors accessible via reactions involving brominated intermediates, is representative of the high potency achievable.

CompoundScaffold TypePARP1 IC50 (nM)PARP2 IC50 (nM)Cell LineCellular Activity IC50 (µM)Reference
OlaparibPhthalazinone11.36-UWB1.289 (BRCA1-null)0.66[8]
Compound 20e Olaparib-Alantolactone Hybrid2.99-UWB1.289 (BRCA1-null)0.27[8]
Compound 25a Olaparib-Alantolactone Hybrid5.91-UWB1.289 (BRCA1-null)0.41[8]
Compound 11 Bromophenol-thiosemicarbazone29.5>1000SK-OV-32.39[9]
Talazoparib-----[10]
Niraparib-----[5]
Rucaparib-----[7]

Note: Data for Talazoparib, Niraparib, and Rucaparib are widely published but specific comparable IC50 values from a single source were not available in the initial search; they are included for completeness as key approved PARP inhibitors.

Experimental Protocols

General Synthetic Workflow for PARP Inhibitors using a Brominated Scaffold

The 6-bromo-isochroman scaffold is primed for functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between the brominated scaffold and a boronic acid or ester derivative, enabling the construction of complex molecular architectures.[11][12] The following diagram illustrates a generalized workflow for the synthesis of a PARP inhibitor using a brominated heterocyclic intermediate.

Synthetic Workflow Generalized Synthetic Workflow for PARP Inhibitors Start This compound (or other brominated scaffold) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Deprotection/ Functional Group Interconversion Intermediate->Deprotection Final_Precursor Final Precursor Deprotection->Final_Precursor Amide_Coupling Amide Coupling (e.g., with piperazine moiety) Final_Precursor->Amide_Coupling Final_Product Final PARP Inhibitor Amide_Coupling->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Caption: Generalized workflow for PARP inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure based on established methods for Suzuki couplings with aryl bromides.[11]

  • Materials: this compound, arylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2-3 equivalents), anhydrous solvent (e.g., 1,4-dioxane/water mixture), inert gas (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of a compound against the PARP1 enzyme.

  • Principle: The assay measures the consumption of NAD+, the substrate of PARP1. The amount of remaining NAD+ is quantified by an enzymatic cycling reaction that generates a fluorescent product. A lower fluorescent signal indicates higher PARP1 activity (more NAD+ consumed) and thus weaker inhibition.

  • Materials: Recombinant human PARP1 enzyme, activated DNA, β-NAD+, test compound (e.g., dissolved in DMSO), PARP assay buffer, developer reagent containing a cycling enzyme and substrate.

  • Procedure:

    • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and PARP1 enzyme in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor like Olaparib) and a negative control (DMSO vehicle).

    • Initiate the PARP reaction by adding β-NAD+ to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the developer reagent to each well.

    • Incubate for an additional 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader (e.g., λex=372 nm, λem=444 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by plotting the data using a suitable software.[13]

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a privileged heterocyclic core and a reactive bromine handle facilitates the efficient synthesis of complex molecules with significant therapeutic potential. The successful development of potent PARP1 inhibitors for cancer therapy, which often rely on synthetic strategies amenable to such brominated intermediates, underscores the scientific and clinical importance of this structural motif. Further exploration of derivatives based on the this compound scaffold is a promising avenue for the discovery of novel therapeutics targeting a range of diseases.

References

6-Bromoisochroman: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. Among the various substituted isochromans, 6-bromoisochroman stands out as a particularly valuable building block in organic synthesis. The presence of a bromine atom on the aromatic ring provides a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
CAS Number 182949-90-2[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Expected to be a solid or oil at room temperature.Based on similar structures.
Melting Point Data not available.-
Boiling Point Data not available.-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).General property of similar organic molecules.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the benzene ring, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. Methylene Protons (δ 4.0-5.0 ppm): Two sets of methylene protons (-OCH₂- and Ar-CH₂-), likely appearing as triplets or more complex multiplets due to coupling with each other.
¹³C NMR Aromatic Carbons (δ 110-140 ppm): Six signals corresponding to the benzene ring carbons, with the carbon bearing the bromine atom shifted to a higher field. Methylene Carbons (δ 60-70 ppm): Two signals for the -OCH₂- and Ar-CH₂- carbons.
IR Spectroscopy C-H stretching (aromatic): ~3000-3100 cm⁻¹ C-H stretching (aliphatic): ~2850-3000 cm⁻¹ C=C stretching (aromatic): ~1450-1600 cm⁻¹ C-O stretching (ether): ~1050-1150 cm⁻¹ C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry Molecular Ion Peak (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 212 and 214, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound: A Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound start 2-(4-Bromophenyl)ethanol step1 Reaction with Formaldehyde start->step1 Acid Catalyst (e.g., H₂SO₄) product This compound step1->product

Figure 1: Proposed synthetic pathway for this compound.

Applications in Organic Synthesis: The Power of Cross-Coupling

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position of the isochroman core, providing a powerful tool for generating molecular diversity.[1]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the context of this compound, this reaction enables the synthesis of 6-aryl or 6-heteroaryl isochroman derivatives, which are of significant interest in medicinal chemistry.

G Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)Ln-OR² PdII_1->PdII_2 Base (⁻OR²) PdII_3 R¹-Pd(II)Ln-R³ PdII_2->PdII_3 Transmetalation (R³-B(OR)₂) PdII_3->Pd0 Reductive Elimination (R¹-R³)

References

Methodological & Application

De Novo Synthesis of 6-Bromoisochroman: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

6-Bromoisochroman is a valuable heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a bromine atom on the aromatic ring, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. These application notes provide detailed protocols for two distinct and reliable methods for the de novo synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

The following protocols offer step-by-step guidance for the synthesis of this compound via an Oxa-Pictet-Spengler cyclization of 2-(4-bromophenyl)ethanol and a multi-step synthesis commencing from 4-bromotoluene. A comparative analysis of these two methods is presented to aid in the selection of the most suitable route based on available starting materials, desired scale, and experimental capabilities.

Method 1: Oxa-Pictet-Spengler Cyclization of 2-(4-bromophenyl)ethanol

This method provides a direct and efficient one-step synthesis of this compound from the commercially available 2-(4-bromophenyl)ethanol and paraformaldehyde through an acid-catalyzed Oxa-Pictet-Spengler reaction.

Experimental Protocol

Materials:

  • 2-(4-bromophenyl)ethanol

  • Paraformaldehyde

  • Hydrogen chloride (gas)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Gas dispersion tube

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, combine 2-(4-bromophenyl)ethanol (e.g., 0.1 mol) and paraformaldehyde (e.g., 0.12 mol).

  • Cool the mixture in an ice bath and begin stirring to form a suspension.

  • Pass a vigorous stream of dry hydrogen chloride gas through the suspension for approximately 2 hours while maintaining the temperature at 0-5 °C.

  • Remove the ice bath and reduce the flow of hydrogen chloride gas. Continue stirring at room temperature for an additional 4 hours. The reaction mixture should become a clear solution.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Cautiously add a 50% (w/v) aqueous solution of sodium hydroxide to the reaction mixture with stirring until the solution is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

  • Heat the mixture at reflux for 2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Method 2: Multi-step Synthesis from 4-Bromotoluene

This alternative route involves a three-step synthesis starting from the readily available 4-bromotoluene. The key steps are radical bromination, conversion to the corresponding aldehyde, and subsequent acid-catalyzed cyclization.

Experimental Protocol

Step 2a: Synthesis of 4-Bromobenzyl Bromide

Materials:

  • 4-Bromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-bromotoluene (e.g., 0.1 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (0.11 mol) and a catalytic amount of benzoyl peroxide (0.002 mol).

  • Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the solid and wash it with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-bromobenzyl bromide, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2b: Synthesis of 2-(4-bromophenyl)acetaldehyde

Materials:

  • 4-Bromobenzyl bromide

  • Magnesium turnings

  • Dry diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Celite

Procedure:

  • Prepare a Grignard reagent by reacting 4-bromobenzyl bromide (0.1 mol) with magnesium turnings (0.11 mol) in dry diethyl ether under an inert atmosphere.

  • In a separate flask, suspend paraformaldehyde (0.12 mol) in dry diethyl ether and cool in an ice bath.

  • Slowly add the prepared Grignard reagent to the paraformaldehyde suspension with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain crude 2-(4-bromophenyl)ethanol.

  • Dissolve the crude alcohol (0.1 mol) in dichloromethane (150 mL).

  • Add pyridinium chlorochromate (PCC) (0.15 mol) to the solution and stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite.

  • Concentrate the filtrate to yield 2-(4-bromophenyl)acetaldehyde as an oil.

Step 2c: Cyclization to this compound

Materials:

  • 2-(4-bromophenyl)acetaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(4-bromophenyl)acetaldehyde (0.1 mol) in toluene (200 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.005 mol).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or vacuum distillation to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Oxa-Pictet-SpenglerMethod 2: Multi-step Synthesis
Starting Material 2-(4-bromophenyl)ethanol4-Bromotoluene
Number of Steps 13
Key Reagents Paraformaldehyde, HClNBS, Mg, Paraformaldehyde, PCC, p-TsOH
Reaction Time ~24 hours~36-48 hours (cumulative)
Overall Yield Good to ExcellentModerate
Purification Vacuum DistillationColumn Chromatography / Distillation
Scalability Readily scalableRequires optimization for large scale
Advantages Direct, high atom economyUtilizes a very common starting material
Disadvantages Requires handling of HCl gasMulti-step, lower overall yield

Visualizations

Synthesis_Method_1 start 2-(4-bromophenyl)ethanol + Paraformaldehyde product This compound start->product Oxa-Pictet-Spengler Cyclization reagent HCl (gas), rt, 24h

Caption: Synthetic pathway for Method 1.

Synthesis_Method_2 cluster_0 Step 2a cluster_1 Step 2b cluster_2 Step 2c start 4-Bromotoluene intermediate1 4-Bromobenzyl Bromide start->intermediate1 NBS, BPO, CCl4, reflux intermediate2 2-(4-bromophenyl)acetaldehyde intermediate1->intermediate2 1. Mg, Ether 2. Paraformaldehyde 3. PCC, CH2Cl2 product This compound intermediate2->product p-TsOH, Toluene, reflux

Caption: Synthetic pathway for Method 2.

Experimental_Workflow start Reaction Setup (Reactants & Solvents) reaction Reaction Progression (Stirring, Heating/Cooling) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying & Solvent Removal workup->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow.

Application Notes and Protocols for the Synthesis of 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Bromoisochroman, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the Oxa-Pictet-Spengler reaction, a reliable and efficient method for the formation of the isochroman scaffold.

Introduction

This compound is a key intermediate used in the synthesis of a variety of complex organic molecules. The presence of the bromine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for drug discovery and development. The isochroman core is a privileged structure found in numerous biologically active compounds.

Two primary synthetic strategies for this compound are considered:

  • Direct Bromination of Isochroman: This involves the electrophilic aromatic substitution on the pre-formed isochroman ring. However, controlling the regioselectivity to favor the 6-position over other positions on the aromatic or heterocyclic ring can be challenging.

  • Cyclization of a Brominated Precursor (Oxa-Pictet-Spengler Reaction): This is often the preferred method, involving the acid-catalyzed cyclization of a 2-(bromoaryl)ethanol derivative with an aldehyde or its equivalent. This approach offers excellent control over the position of the bromine substituent.

This protocol will focus on the Oxa-Pictet-Spengler approach due to its regiochemical precision.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxa-Pictet-Spengler Reaction

This protocol describes the synthesis of this compound from the commercially available starting material, 2-(3-bromophenyl)ethanol, and paraformaldehyde.

Reaction Scheme:

Materials:

  • 2-(3-Bromophenyl)ethanol

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA) or another suitable Brønsted acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 2-(3-bromophenyl)ethanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add paraformaldehyde (1.5-2.0 eq) to the stirred solution.

  • Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (1.0-1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Oxa-Pictet-Spengler reaction.

ParameterValueNotes
Starting Material 2-(3-Bromophenyl)ethanolCommercially available.
Reagent ParaformaldehydeUsed as a source of formaldehyde.
Catalyst Trifluoroacetic acid (TFA)A strong Brønsted acid is typically required.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Molar Ratio (Starting Material:Paraformaldehyde:TFA) 1 : 1.5 : 1.2An excess of the formaldehyde source and acid is common.
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Typical Yield 70-85%Yields can vary based on reaction scale and purification.
Purification Method Flash Column ChromatographyEffective for isolating the product.

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-(3-bromophenyl)ethanol 2-(3-bromophenyl)ethanol Oxocarbenium Ion Oxocarbenium Ion 2-(3-bromophenyl)ethanol->Oxocarbenium Ion TFA, DCM Paraformaldehyde Paraformaldehyde Paraformaldehyde->Oxocarbenium Ion This compound This compound Oxocarbenium Ion->this compound Intramolecular Cyclization

Caption: Oxa-Pictet-Spengler reaction pathway for this compound synthesis.

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: - Dissolve 2-(3-bromophenyl)ethanol in DCM - Add Paraformaldehyde start->reaction_setup reaction_initiation Initiation: - Cool to 0 °C - Add TFA dropwise reaction_setup->reaction_initiation reaction_progress Reaction: - Stir at RT for 12-24h - Monitor by TLC reaction_initiation->reaction_progress workup Work-up: - Quench with NaHCO3 - Extract with DCM reaction_progress->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Suzuki and Stille Cross-Coupling Reactions Using 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman scaffolds are significant structural motifs found in a variety of natural products and pharmacologically active compounds.[1][2][3][4] Derivatives of isochroman have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties.[1][2][3] The functionalization of the isochroman core is therefore of great interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[5][6] This document provides detailed application notes and representative protocols for the Suzuki and Stille cross-coupling reactions using 6-Bromoisochroman as a key building block for the synthesis of novel isochroman derivatives.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester.[5][7] It is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents, as well as the mild reaction conditions and high functional group tolerance.[5][8]

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling of this compound isochroman This compound plus1 + isochroman->plus1 boronic_acid R-B(OH)2 arrow1 Pd Catalyst, Base boronic_acid->arrow1 plus1->boronic_acid product 6-Aryl-isochroman arrow1->product byproduct + X-B(OH)2

Caption: General scheme of the Suzuki-Miyaura reaction with this compound.

Representative Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is illustrative and based on typical outcomes for similar aryl bromides.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100895
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101288
42-Thiopheneboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃THF/H₂O (4:1)801690
Experimental Protocol: Synthesis of 6-Phenylisochroman

This protocol details a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Phenylisochroman.

Catalytic Cycle Visualization

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-OR' pd_complex1->pd_complex2 Metathesis pd_complex3 [R1-Pd(II)L2-R2] pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination r1r2 R1-R2 (Product) pd_complex3->r1r2 r1x R1-X (this compound) r1x->pd_complex1 r2b R2-B(OH)2 r2b->pd_complex3 base Base base->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane).[6][9][10] A key advantage of the Stille coupling is the stability and tolerance of organotin reagents to a wide variety of functional groups, often eliminating the need for protecting groups.[11] However, the toxicity of organotin compounds is a significant drawback.[9][10]

General Reaction Scheme

G cluster_1 Stille Coupling of this compound isochroman This compound plus1 + isochroman->plus1 stannane R-Sn(Bu)3 arrow1 Pd Catalyst stannane->arrow1 plus1->stannane product 6-Aryl-isochroman arrow1->product byproduct + X-Sn(Bu)3

Caption: General scheme of the Stille reaction with this compound.

Representative Quantitative Data

The following table presents representative data for the Stille coupling of this compound with various organostannanes. This data is illustrative and based on typical outcomes for similar aryl bromides.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1101689
2VinyltributylstannanePdCl₂(PPh₃)₂ (3)-CuI (10)DMF801293
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)LiClDioxane1001885
4(Tributylstannyl)acetylenePd(PPh₃)₄ (5)-CuI (10)THF652480
Experimental Protocol: Synthesis of 6-Vinylisochroman

This protocol outlines a representative procedure for the Stille coupling of this compound with vinyltributylstannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Vinyltributylstannane (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF via syringe, followed by the addition of vinyltributylstannane.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Vinylisochroman.

Catalytic Cycle Visualization

Stille_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 Transmetalation xsn X-SnBu3 pd_complex1->xsn pd_complex2->pd0 Reductive Elimination r1r2 R1-R2 (Product) pd_complex2->r1r2 r1x R1-X (this compound) r1x->pd_complex1 r2sn R2-SnBu3 r2sn->pd_complex2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

Both Suzuki-Miyaura and Stille cross-coupling reactions are highly effective methods for the functionalization of this compound, providing access to a diverse range of 6-substituted isochroman derivatives. The choice between the two methods will depend on factors such as the availability of starting materials, functional group compatibility, and tolerance for toxic reagents. The protocols and data presented herein serve as a guide for researchers in the synthesis of novel isochroman-based compounds for potential applications in drug discovery and development.

References

6-Bromoisochroman: A Versatile Intermediate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromoisochroman is a valuable synthetic intermediate, prized for its versatile isochroman core and the reactive handle provided by the bromine substituent at the 6-position. This structure is a privileged motif in many biologically active molecules and natural products, making this compound a key building block in medicinal chemistry and drug discovery. The bromine atom facilitates a variety of cross-coupling reactions, enabling the straightforward introduction of diverse functionalities and the construction of complex molecular architectures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The electron-rich isochroman ring and the C-Br bond at the 6-position allow for efficient coupling with a range of organometallic reagents. These reactions are fundamental in the synthesis of novel compounds for drug discovery and materials science.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Quantitative Data Summary:

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2 eq)Dioxane/H₂O (3:1)901692
3-Pyridinylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5 eq)Toluene/H₂O (10:1)110878

Experimental Protocol: Synthesis of 6-Phenylisochroman

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 6-phenylisochroman as a white solid.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems and precursors to more complex molecules.

Quantitative Data Summary:

Alkyne Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF60695
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF70888
1-HeptynePdCl₂(dppf) (3)CuI (6)PiperidineAcetonitrile801282

Experimental Protocol: Synthesis of 6-(Phenylethynyl)isochroman

  • To a stirred solution of this compound (1.0 mmol, 213 mg) and phenylacetylene (1.5 mmol, 153 mg) in degassed triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 8 mg) under an argon atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate, 19:1) to yield 6-(phenylethynyl)isochroman.

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling offers a powerful method for the reaction of this compound with organozinc reagents, which are known for their high reactivity and functional group tolerance.

Quantitative Data Summary:

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd₂(dba)₃ (1.5)XPhos (3)THF651289
Ethylzinc bromidePd(OAc)₂ (2)SPhos (4)Dioxane801875
Thienylzinc chloridePdCl₂(dppf) (3)-DMF901084

Experimental Protocol: Synthesis of 6-(Thiophen-2-yl)isochroman

  • Preparation of the Organozinc Reagent: To a solution of 2-bromothiophene (1.1 mmol, 179 mg) in dry THF (5 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. Stir for 30 minutes, then add a solution of zinc chloride (1.2 mmol, 164 mg) in THF (2 mL). Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 mmol, 213 mg) and PdCl₂(dppf) (0.03 mmol, 22 mg) in dry DMF (5 mL) under argon.

  • Add the freshly prepared solution of 2-thienylzinc chloride to the solution of this compound.

  • Heat the reaction mixture to 90 °C and stir for 10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate, 15:1) to obtain 6-(thiophen-2-yl)isochroman.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the cross-coupling reactions of this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound heating Heating & Stirring (Inert Atmosphere) start->heating reagents Coupling Partner (Boronic Acid, Alkyne, Organozinc) reagents->heating catalyst Palladium Catalyst & Ligand catalyst->heating base_solvent Base & Solvent base_solvent->heating quench Quenching heating->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Figure 1. General experimental workflow for cross-coupling reactions of this compound.

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition transmetalation_intermediate [Ar-Pd(II)L₂-Ar'] pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_intermediate->product reactant1 This compound (Ar-Br) reactant1->pd2_complex reactant2 Ar'-B(OR)₂ reactant2->transmetalation_intermediate base Base base->transmetalation_intermediate

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.

This compound is a highly effective and versatile intermediate for the synthesis of a wide array of complex organic molecules. Its utility in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions allows for the efficient construction of C-C bonds, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the application of this compound in synthetic projects.

Application Notes and Protocols: Utilizing 6-Bromochroman Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a bromine atom at the 6-position of the chroman ring can significantly enhance the therapeutic properties of its derivatives, making it a valuable building block in medicinal chemistry and anticancer drug discovery. While direct anticancer applications of 6-Bromoisochroman are not extensively documented, its structural isomer, 6-Bromochroman, serves as a key intermediate in the synthesis of potent anticancer agents. Notably, 6-Bromochroman-3-ol is a precursor for the synthesis of 6-bromoquinazoline derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1] These derivatives are believed to exert their anticancer activity through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]

This document provides detailed application notes and experimental protocols for researchers interested in exploring the anticancer potential of compounds derived from the 6-Bromochroman scaffold, with a focus on 6-bromoquinazoline derivatives.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.

Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives against MCF-7 Cancer Cell Line [2][3][4]

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7
5b 3-fluorophenyl at C30.53
8a Aliphatic linker at C2-thiol15.85 ± 3.32
8e p-methylbenzyl at C2-thiol35.14 ± 6.87
8d m-methylbenzyl at C2-thiol59.15 ± 5.73
Cisplatin Positive Control-
Erlotinib Positive Control9.9 ± 0.14

Table 2: Cytotoxic Activity of 6-Bromoquinazoline Derivatives against SW480 Cancer Cell Line [2][3][4]

Compound IDSubstitution PatternIC50 (µM) vs. SW480
5b 3-fluorophenyl at C31.95
8a Aliphatic linker at C2-thiol17.85 ± 0.92
8e p-methylbenzyl at C2-thiol63.15 ± 1.63
8d m-methylbenzyl at C2-thiol72.45 ± 2.90
Cisplatin Positive Control-

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway. The following diagrams illustrate this pathway and a general workflow for the synthesis and evaluation of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition by 6-Bromoquinazoline Derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start 5-Bromoanthranilic Acid Intermediate 6-Bromo-2-mercapto-3- phenylquinazolin-4(3H)-one Start->Intermediate Final_Product 6-Bromoquinazoline Derivatives (e.g., 8a-h) Intermediate->Final_Product MTT MTT Assay (Cell Viability, IC50) Final_Product->MTT Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis Western Western Blot (p-EGFR Inhibition) Apoptosis->Western Xenograft Tumor Xenograft Model Western->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Experimental Protocols

Synthesis of 6-Bromoquinazoline Derivatives

This protocol describes the synthesis of a series of 6-bromo-2-(substituted)-3-phenylquinazolin-4(3H)-ones, which have shown promising anticancer activity.[2]

Step 1: Synthesis of 5-Bromoanthranilic Acid

  • Dissolve anthranilic acid (20 mmol) in 20 mL of acetonitrile.

  • Prepare a solution of N-bromosuccinimide (NBS) (21 mmol) in 30 mL of acetonitrile.

  • Add the NBS solution dropwise to the anthranilic acid solution.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Filter the precipitate, wash with acetonitrile, and dry at room temperature to obtain 5-bromoanthranilic acid.

Step 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate 5)

  • In a round-bottom flask, combine 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in 30 mL of absolute ethanol.

  • Reflux the mixture at 65°C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture.

  • Recrystallize the obtained residue from ethanol to yield the key intermediate.

Step 3: Synthesis of Final 6-Bromoquinazoline Derivatives (e.g., 8a-h)

  • Dissolve the intermediate from Step 2 (1 mmol) in 15 mL of Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (1.2 mmol) to the solution over 5 minutes.

  • Add the appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) to the reaction mixture.

  • Reflux the resulting mixture for 24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Filter the precipitate, dry, and recrystallize from ethanol to obtain the final quinazoline-4-one derivatives.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Phospho-EGFR

This protocol is used to assess the inhibitory effect of the compounds on EGFR phosphorylation.[7][8][9]

  • Cell Culture and Treatment: Culture cells (e.g., A431, known for high EGFR expression) to 70-80% confluency. Serum-starve the cells for 12-18 hours. Treat cells with the test compound for a specified time (e.g., 2 hours), followed by stimulation with EGF (100 ng/mL) for 15-30 minutes. Include untreated and vehicle-treated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) for normalization.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compounds induce apoptosis in cancer cells.[10][11]

  • Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The 6-Bromochroman scaffold is a valuable starting point for the development of novel anticancer agents. The derived 6-bromoquinazoline compounds have demonstrated potent cytotoxic activity against various cancer cell lines, with a well-supported mechanism of action involving the inhibition of the EGFR signaling pathway. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and characterize the anticancer properties of these and similar compounds, facilitating the discovery of new and more effective cancer therapeutics.

References

Application Notes and Protocols: Step-by-Step Preparation of Novel 6-Bromoisochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The 6-bromoisochroman scaffold is a particularly valuable building block, as the bromine atom provides a versatile handle for introducing a wide array of molecular complexity through cross-coupling reactions.[3] This document provides a detailed protocol for the synthesis of a novel 6-phenylisochroman derivative via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[4] This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow, designed to be a practical guide for researchers in organic synthesis and drug discovery.

Introduction

The isochroman core is a privileged structure found in numerous bioactive natural products and synthetic molecules.[1] The functionalization of this scaffold is a key strategy in the development of new therapeutic agents. The bromine atom at the 6-position of the isochroman ring is strategically placed for modifications, allowing for the exploration of the structure-activity relationship (SAR) of novel derivatives.[1][2] The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.[4] The following protocol details a reliable method for the synthesis of 6-phenylisochroman, a novel derivative, from commercially available this compound.

Overall Synthetic Workflow

The synthesis of 6-phenylisochroman is achieved through a single-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling 6-Phenylisochroman 6-Phenylisochroman Suzuki-Miyaura Coupling->6-Phenylisochroman

Caption: Synthetic route to 6-Phenylisochroman.

Experimental Protocol

Synthesis of 6-Phenylisochroman

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene. Add the catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by degassed water (10% of the total solvent volume). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 6-phenylisochroman as a solid.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (mmol)Yield (%)
This compound213.081.05.0-
Phenylboronic acid121.931.26.0-
Palladium(II) acetate224.500.020.1-
Triphenylphosphine262.290.080.4-
Potassium carbonate138.212.010.0-
6-Phenylisochroman 210.27 - - ~85%

Note: The yield is an expected value and may vary based on experimental conditions.

Potential Signaling Pathway Involvement

While the specific biological activity of 6-phenylisochroman is yet to be determined, many isochroman and chroman derivatives have been shown to exert their effects through the modulation of various signaling pathways involved in cell proliferation and survival.[5] For instance, some chroman derivatives are known to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth that is often dysregulated in cancer.[5] The introduction of a phenyl group at the 6-position may influence the compound's interaction with biological targets within this or other pathways.

G 6-Phenylisochroman 6-Phenylisochroman PI3K PI3K 6-Phenylisochroman->PI3K Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of the novel derivative, 6-phenylisochroman, through a Suzuki-Miyaura cross-coupling reaction. The described methodology is straightforward and high-yielding, making it accessible for researchers in the field of medicinal chemistry and drug development. The versatile this compound scaffold allows for the generation of a library of novel compounds for biological screening. Further investigation into the pharmacological properties of these new derivatives is warranted to explore their therapeutic potential.

References

Application Notes and Protocols for the Development of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While the specific application of 6-bromoisochroman in the development of neuroprotective compounds is not extensively documented in currently available literature, the broader isochroman scaffold and various brominated aromatic compounds have shown significant promise in this area. These application notes leverage established principles and methodologies from the development of related neuroprotective agents to provide a comprehensive guide for researchers. The protocols and strategies outlined below are illustrated with examples of compounds that target key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Application Notes

The development of effective neuroprotective compounds is a critical endeavor in the fight against a spectrum of devastating neurodegenerative disorders. The overarching goal is to identify and optimize molecules that can prevent neuronal cell death and preserve brain function. Research in this field is increasingly focused on multi-target strategies, addressing the complex and interconnected pathways that contribute to neurodegeneration.

Key therapeutic targets in the development of neuroprotective agents include:

  • Cholinergic System Dysfunction: In diseases like Alzheimer's, the decline in the neurotransmitter acetylcholine (ACh) is a well-established pathological hallmark. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, is a clinically validated strategy to enhance cholinergic neurotransmission.

  • Amyloid-β (Aβ) Aggregation: The formation of toxic Aβ oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Compounds that can inhibit the aggregation of Aβ peptides are of significant therapeutic interest.

  • Oxidative Stress: The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. Molecules with antioxidant properties can mitigate the detrimental effects of reactive oxygen species (ROS) on neuronal cells.

  • Neuronal Apoptosis: The programmed cell death of neurons is a final common pathway in many neurodegenerative diseases. Identifying compounds that can interfere with apoptotic signaling cascades is a key neuroprotective strategy.

This document provides protocols for in vitro and in vivo assays to evaluate candidate compounds against these targets, using examples of structurally diverse molecules that have demonstrated neuroprotective potential.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various neuroprotective compounds discussed in the scientific literature.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAChE IC50 (nM)Reference CompoundAChE IC50 (nM)
Isochroman-4-one Derivative 10aData not specifiedDonepezil12.3
6-Bromotryptamine ALess potent than DonepezilGalantamine410

Table 2: Neuroprotective Activity

CompoundAssayEC50 (µM)Maximal Neuroprotection (%)
HBN6Oxygen-Glucose Deprivation1.24 ± 0.39Not Specified

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of a test compound on AChE.[1][2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of various concentrations of the test compound (or reference inhibitor), and 20 µL of the AChE solution to the test wells.[1]

    • For the 100% activity control, add 20 µL of buffer, 20 µL of the solvent, and 20 µL of the AChE solution.[1]

    • For the blank, add 40 µL of buffer and 20 µL of the solvent.[1]

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Add 140 µL of a freshly prepared mixture of ATCI and DTNB to all wells to start the reaction.[1]

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes in kinetic mode.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Method)

This protocol is used to assess the ability of a test compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Amyloid-β (1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT)

  • Test compound

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Aβ Monomer Preparation:

    • Dissolve the lyophilized Aβ peptide in HFIP to disassemble any pre-existing aggregates.

    • Evaporate the HFIP under a stream of nitrogen gas.

    • Resuspend the resulting peptide film in a suitable buffer (e.g., PBS) to the desired concentration.

  • Aggregation Assay:

    • In a 96-well plate, mix the Aβ monomer solution with various concentrations of the test compound.

    • Include a control well with Aβ and the vehicle solvent.

  • Incubation:

    • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • ThT Fluorescence Measurement:

    • At designated time points, add ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the aggregation kinetics in the presence and absence of the test compound to determine its inhibitory effect.

Protocol 3: In Vivo Scopolamine-Induced Memory Impairment Model in Mice

This model is used to evaluate the potential of a test compound to ameliorate cognitive deficits, a key feature of Alzheimer's disease.[4][5][6]

Animals:

  • Adult male mice (e.g., C57BL/6)

Materials:

  • Scopolamine hydrobromide

  • Test compound

  • Vehicle (e.g., saline, PBS)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Acclimation and Habituation:

    • Acclimate the mice to the housing facility for at least one week before the experiment.

    • Habituate the animals to the behavioral testing apparatus.

  • Drug Administration:

    • Administer the test compound or vehicle to the respective groups of mice (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before the scopolamine challenge.

  • Induction of Amnesia:

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a transient memory deficit, typically 30 minutes before the behavioral test.[7]

  • Behavioral Testing:

    • Assess learning and memory using a suitable behavioral paradigm.

      • Y-maze: Measures spatial working memory based on the mice's tendency to explore novel arms of the maze.

      • Morris Water Maze: Assesses spatial learning and memory as mice learn to find a hidden platform in a pool of water.

  • Data Analysis:

    • Analyze the behavioral data (e.g., percentage of spontaneous alternations in the Y-maze, escape latency in the Morris water maze) to determine if the test compound can reverse the scopolamine-induced memory impairment. Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.

Protocol 4: In Vivo MPTP-Induced Mouse Model of Parkinson's Disease

This neurotoxin-based model is widely used to study the pathology of Parkinson's disease and to screen for neuroprotective compounds.[8][9][10][11]

Animals:

  • Adult male mice (C57BL/6 are commonly used due to their susceptibility to MPTP)

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Test compound

  • Vehicle (e.g., saline)

  • Equipment for behavioral assessment (e.g., rotarod, open field)

  • Histological and neurochemical analysis equipment

Procedure:

  • Drug Administration:

    • Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration).

  • MPTP Administration:

    • Induce dopaminergic neurodegeneration by administering MPTP. Common regimens include:

      • Acute: Four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals on a single day.[11]

      • Sub-acute: Daily injections of MPTP (e.g., 30 mg/kg, i.p.) for five consecutive days.[11]

  • Behavioral Assessment:

    • Evaluate motor function at various time points after MPTP administration using tests such as the rotarod (for motor coordination) and the open field test (for locomotor activity).

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Measure striatal dopamine levels and its metabolites using HPLC.

    • Perform immunohistochemical staining of the substantia nigra to quantify the loss of dopaminergic neurons (e.g., by counting tyrosine hydroxylase-positive cells).

  • Data Analysis:

    • Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups to assess the neuroprotective effects of the test compound against MPTP-induced toxicity.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Lead Optimization AChE AChE Inhibition Assay Alzheimer Alzheimer's Model (e.g., Scopolamine) AChE->Alzheimer Abeta Aβ Aggregation Assay Abeta->Alzheimer OxidativeStress Oxidative Stress Assay OxidativeStress->Alzheimer Parkinson Parkinson's Model (e.g., MPTP) OxidativeStress->Parkinson Lead Lead Compound Identification Alzheimer->Lead Parkinson->Lead

Caption: Experimental workflow for neuroprotective drug discovery.

multitarget_alzheimers cluster_targets Therapeutic Targets AD Alzheimer's Disease Pathogenesis AChE Acetylcholinesterase (AChE) AD->AChE Abeta Amyloid-β (Aβ) Aggregation AD->Abeta OxidativeStress Oxidative Stress AD->OxidativeStress Compound Multi-Target Compound (e.g., 6-Bromotryptamine A) Compound->AChE Inhibits Compound->Abeta Inhibits Compound->OxidativeStress Reduces

Caption: Multi-target approach for Alzheimer's disease therapy.

neuronal_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Cascade Stimuli Oxidative Stress Neurotoxins Aβ Oligomers Mitochondria Mitochondrial Dysfunction Stimuli->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Neuroprotective Neuroprotective Compound (e.g., P7C3 derivatives) Neuroprotective->Mitochondria Protects Neuroprotective->Caspases Inhibits

Caption: Simplified signaling pathway of neuronal apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromoisochroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromoisochroman. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Bromination of Isochroman: This approach involves the direct bromination of an isochroman precursor. For aromatic bromination at the 6-position, a common method is electrophilic aromatic substitution using elemental bromine (Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

  • Route 2: Cyclization of a Brominated Precursor: This strategy begins with a readily available brominated aromatic compound, which is then elaborated and cyclized to form the isochroman ring. This method offers excellent control over the position of the bromine atom.[2]

Q2: Which brominating agent is best for this synthesis?

A2: The choice of brominating agent is critical and depends on the specific synthetic route.

  • For aromatic bromination on the benzene ring portion of isochroman, elemental bromine (Br₂) with a Lewis acid is effective.[1]

  • If the synthesis involves bromination at a benzylic position (a carbon adjacent to the aromatic ring), N-Bromosuccinimide (NBS) is the reagent of choice.[2][3] It is often used with a radical initiator (e.g., AIBN, benzoyl peroxide) or under photo-irradiation to promote the reaction.[4] Using NBS can minimize the formation of undesired side products by maintaining a low concentration of bromine in the reaction mixture.[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[2][5] By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material and the formation of the product. A co-spot of the reaction mixture with the starting material is recommended for accurate comparison.

Q4: What are the best practices for purifying the final product?

A4: The most common and effective method for purifying this compound is column chromatography on silica gel.[2][5] A solvent system with a gradient of increasing polarity, such as hexane/ethyl acetate, is typically used to separate the desired product from unreacted starting materials and byproducts.[5] Following chromatography, recrystallization from a suitable solvent can be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: NBS can degrade over time.1. Use a fresh bottle of NBS or test the activity of the current batch on a known, reliable substrate.[5]
2. Insufficient Initiation: For radical brominations, the initiator (e.g., AIBN) may be old, or the light source (for photochemical reactions) may be too weak.2. Use a fresh batch of radical initiator. For photochemical reactions, ensure the wavelength and intensity of the light source are appropriate.[6]
3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.3. Gradually increase the reaction temperature while carefully monitoring the reaction by TLC to avoid byproduct formation.[5]
4. Poor Quality Starting Material: Impurities in the isochroman precursor can inhibit the reaction.4. Verify the purity of your starting material using techniques like NMR or melting point analysis. Purify if necessary.[5]
Formation of Multiple Products (e.g., Dibromo species) 1. Over-bromination: This is a common side reaction, especially with highly activated aromatic rings or when using excess brominating agent.[4]1. Use NBS, as it generates bromine in situ at a low concentration.[3] Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Consider adding the NBS portion-wise or via slow addition to maintain a low concentration.[4]
2. Incorrect Regioselectivity: Bromination may occur at undesired positions on the aromatic ring.2. The regioselectivity of electrophilic aromatic substitution is directed by existing substituents on the ring. If starting from a substituted precursor, ensure the directing effects favor bromination at the 6-position. The choice of solvent and temperature can also influence selectivity.[2]
Difficult Purification 1. Close Polarity of Product and Impurities: Byproducts may have similar polarities to this compound, making separation by column chromatography challenging.1. Optimize your column chromatography method. Experiment with different solvent systems (e.g., using dichloromethane or toluene in the mobile phase) to improve separation. A shallower gradient can also enhance resolution.[7]
2. Product Loss During Workup: Significant amounts of product can be lost during aqueous extractions and washing steps.2. Ensure thorough extraction with an appropriate organic solvent. After drying the organic layer with a drying agent like Na₂SO₄, rinse the agent with fresh solvent to recover any adsorbed product.[7]

Experimental Protocols & Data

Protocol: Electrophilic Aromatic Bromination of Isochroman

This protocol is a general procedure for the synthesis of this compound via direct bromination of the aromatic ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isochroman (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

  • Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) (0.1-0.2 equivalents), to the solution and stir.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of elemental bromine (Br₂) (1.05 equivalents) in the same solvent to the flask via the dropping funnel. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table of Reaction Parameters for Yield Optimization

The following table summarizes key parameters that can be adjusted to optimize the yield of bromination reactions, based on literature for analogous transformations.

Parameter Condition A (Moderate Yield) Condition B (Optimized Yield) Rationale for Optimization
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides a slow, controlled release of bromine, which can improve selectivity and reduce the formation of dibrominated byproducts.[2][3]
Solvent DichloromethaneAcetonitrile or ChloroformThe polarity of the solvent can influence reaction rate and selectivity. Optimization may be required for specific substrates.[2]
Temperature Room Temperature0 °C to Room TemperatureStarting the reaction at a lower temperature and allowing it to slowly warm can help control the reaction rate and minimize side reactions.[8]
Initiator (for NBS) AIBN (thermal)Photochemical (e.g., 405 nm LED)Photochemical initiation can offer milder reaction conditions and improved control over radical generation compared to thermal initiators.[6]
Reaction Time Fixed (e.g., 24 hours)Monitored by TLCRunning the reaction until the starting material is consumed (as determined by TLC) prevents the formation of degradation or side products from prolonged reaction times.[2]
Reagent Purity Standard GradeHigh Purity / Freshly Recrystallized NBSImpurities in NBS, such as excess Br₂ or HBr, can lead to uncontrolled reactivity and the formation of byproducts.[4]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isochroman in Anhydrous Solvent add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) start->add_catalyst Stir cool Cool Mixture (Ice Bath) add_catalyst->cool add_br2 Slowly Add Br2 Solution cool->add_br2 stir Stir and Monitor by TLC add_br2->stir quench Quench with Na2S2O3 (aq) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify Concentrate product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions (e.g., Over-bromination) start->cause3 cause4 Loss During Workup start->cause4 sol1 Use Fresh NBS/Br2 and Initiator cause1->sol1 sol2 Optimize Temperature, Solvent, & Time cause2->sol2 sol3 Control Stoichiometry; Use NBS; Slow Addition cause3->sol3 sol4 Optimize Extraction & Purification Protocol cause4->sol4 end Optimized Synthesis sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield optimization.

References

Identifying and minimizing side reactions in 6-Bromoisochroman synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromoisochroman, a key intermediate for researchers in drug development and medicinal chemistry. The information is tailored to address specific issues that may be encountered during the synthesis, with a focus on the widely used Oxa-Pictet-Spengler cyclization of 2-(4-bromophenyl)ethanol with paraformaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Oxa-Pictet-Spengler reaction. This involves the acid-catalyzed cyclization of 2-(4-bromophenyl)ethanol with a formaldehyde source, typically paraformaldehyde. This reaction is favored for its atom economy and straightforward approach to forming the isochroman core.

Q2: What are the critical parameters influencing the success of the this compound synthesis?

A2: Several factors critically impact the yield and purity of this compound:

  • Purity of Starting Materials: The purity of 2-(4-bromophenyl)ethanol and paraformaldehyde is crucial. Impurities in the starting materials can lead to undesired side reactions.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like iron(II) triflate) are critical.[1] Insufficient catalyst can lead to an incomplete reaction, while excessive amounts can promote side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can accelerate the reaction but may also increase the formation of byproducts.[1]

  • Solvent: An inert solvent that can azeotropically remove water is often preferred to drive the reaction to completion.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.

Q3: What are some of the expected side reactions in this synthesis?

A3: The primary side reactions include:

  • Formation of Polymeric Materials: Formaldehyde can self-polymerize, especially under acidic conditions.

  • Formation of Di-ether Byproduct: The starting alcohol, 2-(4-bromophenyl)ethanol, can react with itself to form a di-ether.

  • Incomplete Cyclization: The intermediate hemiacetal or oxocarbenium ion may not cyclize efficiently, leading to a mixture of starting materials and intermediates in the final product.

  • Formation of 3,4-dehydroisochroman: Although less common in this specific synthesis, bromination of an already formed isochroman ring at the 3 or 4 position can lead to the formation of an unstable intermediate that eliminates hydrogen bromide to form 3,4-dehydroisochroman.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, 2-(4-bromophenyl)ethanol, from the more non-polar product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What is the recommended method for purifying the crude this compound?

A5: Following the aqueous work-up to remove the acid catalyst and other water-soluble impurities, the crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly employed to separate the desired product from any remaining starting material and non-polar byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive paraformaldehyde.Use a fresh, dry batch of paraformaldehyde.
Insufficient or inactive acid catalyst.Ensure the correct stoichiometry of the acid catalyst. If using a solid catalyst, ensure it has not been deactivated by moisture.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Poor quality starting material.Verify the purity of 2-(4-bromophenyl)ethanol by NMR or GC-MS.
Multiple Spots on TLC (in addition to starting material and product) Formation of polymeric byproducts from formaldehyde.Use a slight excess of 2-(4-bromophenyl)ethanol relative to paraformaldehyde. Ensure efficient stirring.
Formation of di-ether byproduct.Maintain the recommended reaction temperature; avoid overheating.
Presence of other impurities from starting materials.Purify the starting materials before the reaction.
Product is an inseparable mixture Co-elution of a byproduct with the product during column chromatography.Try a different solvent system for chromatography. Consider recrystallization if the product is a solid.
Product degrades upon standing Presence of residual acid.Ensure the product is thoroughly washed during the work-up to remove all traces of the acid catalyst. Store the purified product in a cool, dark place.

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxa-Pictet-Spengler Cyclization

Materials:

  • 2-(4-bromophenyl)ethanol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Iron(II) triflate (Fe(OTf)₂)[1]

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-bromophenyl)ethanol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) or Fe(OTf)₂ (0.01 eq).[1]

  • Add a sufficient amount of toluene to dissolve the starting materials.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate the solvent to afford this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine 2-(4-bromophenyl)ethanol, paraformaldehyde, and acid catalyst in toluene reflux Heat to reflux with Dean-Stark trap reactants->reflux monitor Monitor by TLC reflux->monitor quench Cool and quench with sat. NaHCO3 solution monitor->quench extract Extract with ethyl acetate quench->extract wash Wash with brine and dry over MgSO4 extract->wash concentrate_crude Concentrate under reduced pressure wash->concentrate_crude chromatography Column chromatography (Silica gel, Hexane/EtOAc) concentrate_crude->chromatography concentrate_pure Concentrate pure fractions chromatography->concentrate_pure product This compound concentrate_pure->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis start Low Yield or No Reaction check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_reagents Check Reagent Activity (Paraformaldehyde, Catalyst) reagents_ok Activity OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok sm_ok->check_reagents Yes purify_sm Purify Starting Materials sm_ok->purify_sm No reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No end Improved Yield conditions_ok->end Yes purify_sm->end replace_reagents->end optimize_conditions->end

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 6-Bromoisochroman.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound may include:

  • Unreacted starting materials: Such as the precursor alcohol or ether.

  • Over-brominated or under-brominated species: Molecules with more than one bromine atom or no bromine atom.

  • Isomers: Positional isomers of the bromine on the aromatic ring.

  • Reagents and byproducts: Residual brominating agents (e.g., N-Bromosuccinimide) and their byproducts (e.g., succinimide).[1][2]

  • Solvents: Residual solvents from the reaction or workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification strategy for this compound typically involves a combination of the following techniques:

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.[3][4][5]

  • Recrystallization: An excellent method for obtaining highly pure crystalline this compound, provided a suitable solvent system is identified.[1][6]

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from the crude product mixture.[6]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation of this compound from its impurities. This is typically determined by thin-layer chromatography (TLC) analysis.[3][7] A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

Q4: What is a suitable solvent for recrystallizing this compound?

A4: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but not at room temperature or below.[6] A solvent system of ethanol and water is often a good starting point for brominated aromatic compounds.[1] You can dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes cloudy, followed by a few drops of hot ethanol to redissolve the precipitate before cooling.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low yield after column chromatography Product is too polar or non-polar for the chosen eluent: The product may be sticking to the column or eluting too quickly with the solvent front.Adjust solvent polarity: Increase or decrease the polarity of the eluent based on TLC analysis. A gradient elution (gradually increasing solvent polarity) can be effective.[4]
Improper column packing: Channeling or cracks in the stationary phase can lead to poor separation and product loss.[8]Repack the column: Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles.[4][9]
Product is not crystallizing during recrystallization Solution is too dilute: The concentration of the product in the solvent is below the saturation point.Evaporate some of the solvent: Gently heat the solution to remove excess solvent and concentrate the product.
Inappropriate solvent: The chosen solvent may be too good at dissolving the product even at low temperatures.Perform a solvent screen: Test a variety of solvents or solvent mixtures to find one with the desired solubility profile.[6]
Presence of impurities: Impurities can sometimes inhibit crystal formation.Pre-purify by another method: Consider a quick filtration through a silica plug or an extraction before recrystallization.
Co-elution of impurities with the product in column chromatography Similar polarity of product and impurity: The chosen eluent system may not be able to resolve the two compounds.Optimize the solvent system: Try different solvent mixtures. Sometimes using a solvent with a different type of polarity (e.g., dichloromethane instead of ethyl acetate) can improve separation.
Overloading the column: Applying too much crude material can lead to broad bands and poor separation.[7]Reduce the sample load: Use a larger column or reduce the amount of crude material being purified. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3]
Oily product after recrystallization Incomplete drying: Residual solvent may be trapped in the product.Dry under vacuum: Use a vacuum oven or desiccator to remove the final traces of solvent.
Product has a low melting point or is an oil at room temperature: The product may not be a solid under ambient conditions.Verify the physical state of the pure compound: Check literature for the expected melting point. If it is an oil, recrystallization is not a suitable final purification step.

Experimental Protocols

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Aim for an Rf value of ~0.3 for this compound.[3][7]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Plug the bottom of the column with glass wool or cotton.[4]

    • Add a small layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, non-polar eluent.[4][7]

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.[4]

    • Add another layer of sand on top of the silica gel.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with the least polar mixture if using a gradient.

    • Collect fractions in test tubes and monitor the elution process by TLC.[5][7]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_purification Purification Options start Crude this compound col_chrom Column Chromatography start->col_chrom  Primary Method recryst Recrystallization start->recryst  Alternative/Final Step end_pure Pure this compound end_impure Impurities col_chrom->end_pure col_chrom->end_impure recryst->end_pure recryst->end_impure

Caption: General purification workflow for crude this compound.

troubleshooting_logic problem problem cause cause solution solution p1 Low Yield? c1a Incorrect Eluent Polarity p1->c1a Is separation poor? c1b Poor Column Packing p1->c1b Are there cracks/channels? s1a Adjust Solvent Polarity c1a->s1a s1b Repack Column c1b->s1b

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Improving Regioselectivity in Isochroman Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the electrophilic bromination of isochroman. The focus is on improving regioselectivity to obtain the desired brominated isomer.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of isomers when brominating isochroman?

The isochroman molecule contains a benzene ring fused to a heterocyclic ether ring. The ether oxygen atom is an electron-donating group (EDG), which activates the aromatic ring for electrophilic aromatic substitution (EAS). EDGs direct incoming electrophiles to the positions ortho and para relative to themselves.[1][2] In isochroman, this results in activation of positions 5 (ortho), 7 (para), and to a lesser extent, the other ortho position, C8. This electronic effect often leads to a mixture of 5-bromo-, 7-bromo-, and 8-bromoisochroman. Furthermore, a competing radical substitution reaction can occur at the benzylic C1 position, yielding 1-bromoisochroman.[3]

Q2: What are the primary factors that influence which isomer is formed?

The regiochemical outcome of the reaction is determined by a balance of electronic and steric effects, as well as the reaction mechanism (electrophilic vs. radical).

  • Electronic Effects: The ether oxygen strongly activates the para (C7) and ortho (C5, C8) positions, making them electronically favored for attack.[4]

  • Steric Hindrance: The ortho positions (C5 and C8) are sterically more hindered than the para position (C7) due to their proximity to the fused ring system. Therefore, the para product (7-bromoisochroman) is often the major aromatic isomer.[5]

  • Reaction Conditions: The choice of brominating agent, catalyst, solvent, and temperature determines whether the reaction proceeds via an electrophilic aromatic substitution or a radical pathway, which leads to benzylic bromination at C1.[3][6]

Q3: How does the choice of brominating agent affect regioselectivity?

The brominating agent is critical in directing the reaction pathway.

  • Molecular Bromine (Br₂) with a Lewis Acid (e.g., FeBr₃): This combination strongly favors electrophilic aromatic substitution. The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br+") that attacks the activated aromatic ring.

  • N-Bromosuccinimide (NBS): NBS can act as a source for both electrophilic and radical bromine.

    • In the presence of a radical initiator (like AIBN or light), NBS favors radical substitution, primarily at the benzylic C1 position.[7]

    • In polar solvents and in the absence of radical initiators, NBS can serve as a mild source of electrophilic bromine, favoring aromatic substitution.[8] Using NBS can help prevent over-bromination compared to Br₂.[8]

Q4: What is the role of solvent and temperature in controlling the reaction?

Solvent and temperature are key parameters for optimizing selectivity.

  • Solvent: The choice of solvent can influence which isomer is favored. Less polar solvents can sometimes enhance steric effects, potentially increasing the ratio of the para to ortho product.[8]

  • Temperature: Lowering the reaction temperature generally increases selectivity. Reactions with lower activation energies are favored at lower temperatures, which can help in selecting for one isomer over another. High temperatures can decrease selectivity and may promote radical pathways.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of isochroman.

Problem Potential Cause(s) Recommended Solution(s)
1. Significant formation of 1-bromoisochroman (benzylic bromination) instead of the desired aromatic product. The reaction is proceeding through a radical pathway. This is often promoted by exposure to UV light, high temperatures, or the presence of radical initiators.[6]Exclude Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil.[9]• Use Electrophilic Conditions: Employ a classic EAS system like Br₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).• Control the Reagent: If using NBS, ensure the absence of radical initiators and use a polar solvent like acetonitrile.[10]
2. Poor regioselectivity on the aromatic ring (mixture of 5-, 7-, and/or 8-bromoisochroman). The ether group activates multiple positions on the aromatic ring, leading to a mixture of constitutional isomers. Reaction conditions are not optimized for selectivity.Lower the Reaction Temperature: Conduct the reaction at 0 °C or below to favor the thermodynamically more stable, less sterically hindered para isomer (7-bromoisochroman).• Utilize Shape-Selective Catalysts: Employing catalysts like zeolites can sterically hinder the formation of ortho isomers, leading to high para-selectivity.[11]• Modify the Solvent: Experiment with less polar solvents to potentially increase the steric barrier for ortho attack.
3. Formation of di- or poly-brominated products. The activated isochroman ring is susceptible to multiple brominations, especially when using a highly reactive agent like Br₂ or an excess of the brominating agent.[8]Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent.• Use a Milder Reagent: Switch from Br₂ to a less reactive agent like N-bromosuccinimide (NBS).[12]• Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration and reduce the chance of multiple substitutions.[12]• Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and quench the reaction immediately upon its disappearance.
4. No reaction or very low conversion rate. The reaction conditions are too mild, or the brominating agent is not sufficiently activated.Increase Electrophilicity: If using NBS, add a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid to enhance the electrophilic character of the bromine.[12]• Increase Temperature: If selectivity is not an issue, gradually increase the reaction temperature while monitoring for product formation.• Check Reagent Purity: Ensure the starting material and reagents are pure and free of inhibitors.

Data Presentation

The following table presents illustrative data on how reaction conditions can influence the regioselectivity of isochroman bromination. Note: This data is hypothetical and based on established principles of electrophilic aromatic substitution, intended for comparative purposes.

Entry Brominating Agent (Equiv.) Catalyst/Additive Solvent Temp (°C) Product Ratio (7-Br : 5/8-Br : 1-Br) Yield (%)
1Br₂ (1.1)FeBr₃ (0.1)CH₂Cl₂2565 : 30 : 585
2Br₂ (1.1)FeBr₃ (0.1)CH₂Cl₂075 : 20 : 582
3NBS (1.05)NoneCH₃CN2570 : 25 : 578
4NBS (1.05)Zeolite H-BEADioxane25>95 : <5 : 065
5NBS (1.05)AIBN (cat.) / LightCCl₄805 : 5 : 9092

Experimental Protocols

Protocol 1: General Procedure for Regioselective para-Bromination of Isochroman

This protocol aims to favor the formation of 7-bromoisochroman using mild electrophilic conditions.

  • Preparation: To a round-bottom flask wrapped in aluminum foil, add isochroman (1.0 equiv.) and a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equiv.) in the same solvent. Add this solution dropwise to the stirred isochroman solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 7-bromoisochroman.

Protocol 2: Benzylic Bromination to Synthesize 1-Bromoisochroman

This protocol utilizes radical conditions to selectively brominate the C1 position.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isochroman (1.0 equiv.) in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Initiation: Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude 1-bromoisochroman can be purified further if necessary, though it may be unstable.[3]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting the bromination of isochroman.

G start Start: Bromination of Isochroman check_products Analyze Product Mixture (GC-MS, NMR) start->check_products is_benzylic Major product is 1-Bromoisochroman? check_products->is_benzylic is_aromatic_mix Mixture of aromatic isomers (e.g., 6-Br, 7-Br)? is_benzylic->is_aromatic_mix No sol_benzylic Problem: Radical Pathway Dominates Solutions: 1. Run reaction in dark. 2. Use electrophilic catalyst (FeBr₃). 3. Avoid radical initiators/high temp. is_benzylic->sol_benzylic Yes is_polybromo Poly-brominated products observed? is_aromatic_mix->is_polybromo No sol_aromatic_mix Problem: Poor Regioselectivity Solutions: 1. Lower reaction temperature (0°C). 2. Use shape-selective catalyst (zeolite). 3. Change to less polar solvent. is_aromatic_mix->sol_aromatic_mix Yes sol_polybromo Problem: Over-bromination Solutions: 1. Use 1.05 eq. of NBS. 2. Add brominating agent slowly. 3. Monitor reaction via TLC. is_polybromo->sol_polybromo Yes end Desired Product Obtained is_polybromo->end No sol_benzylic->end sol_aromatic_mix->end sol_polybromo->end

Caption: Troubleshooting workflow for isochroman bromination.

Caption: Key reactive sites on the isochroman molecule.

References

Challenges and solutions for scaling up 6-Bromoisochroman production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of 6-Bromoisochroman.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common synthetic approach for isochroman derivatives that is amenable to scale-up involves a multi-step synthesis. A plausible route could start from a substituted phenylethanol derivative which undergoes cyclization to form the isochroman ring, followed by a regioselective bromination step. Direct bromination of isochroman itself can be challenging to control on a large scale due to the formation of multiple isomers. The choice of brominating agent, such as N-Bromosuccinimide (NBS) over elemental bromine, can offer better control and safer handling for larger batches.

Q2: What are the critical process parameters to monitor during scale-up?

Several parameters are critical for successful and safe scale-up:

  • Temperature Control: The bromination step is often exothermic. Maintaining strict temperature control is crucial to prevent runaway reactions and minimize the formation of side products, such as di-brominated species or other isomers.[1]

  • Reagent Addition Rate: The rate of addition for the brominating agent must be carefully controlled. A slow, consistent addition rate helps to manage the reaction exotherm and maintain selectivity.[2]

  • Mixing and Agitation: Efficient mixing is vital to ensure homogenous reaction conditions, which is more challenging in larger reactors due to changes in the surface-area-to-volume ratio.[2] Poor mixing can lead to localized "hot spots" and an increase in impurities.

  • Stoichiometry: Precise control over the stoichiometry of reagents is necessary. Using a slight, but not large, excess of the brominating agent is often recommended to drive the reaction to completion while minimizing the formation of di-brominated byproducts.[1]

Q3: What are the expected yields and purity levels for this compound?

Yields can vary significantly depending on the synthetic route and the scale of the reaction. In laboratory settings, yields might be high, but a decrease is often observed upon initial scale-up due to factors like inefficient heat transfer and mixing.[2] Purity is paramount, especially for pharmaceutical applications. A typical purity specification for an intermediate like this compound would be >98.5% as determined by HPLC.[3]

Q4: What are the major impurities to expect, and how can they be identified?

The primary impurities in this compound synthesis can include:

  • Unreacted Starting Materials: Residual isochroman or its precursor.

  • Isomeric Byproducts: Positional isomers such as 8-Bromoisochroman may form depending on the regioselectivity of the bromination reaction.[4]

  • Over-brominated Products: Di-brominated isochromans are common byproducts if the reaction conditions are not carefully controlled.[1]

  • Residual Solvents: Solvents used in the reaction or purification steps.[3]

These impurities are typically identified and quantified using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method for purity assessment.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity without a reference standard.[4][5]

Q5: What are the primary safety concerns when scaling up the synthesis of this compound?

Key safety considerations for large-scale synthesis include:

  • Handling of Brominating Agents: Reagents like bromine are highly corrosive, toxic, and volatile.[2][6] Using N-Bromosuccinimide (NBS) can be a safer alternative. All manipulations should occur in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The bromination reaction is exothermic, and on a large scale, the heat generated can be significant.[6] A robust cooling system and a plan for managing a potential runaway reaction are essential.[7]

  • Gas Evolution: Some synthetic routes may evolve hazardous gases like hydrogen bromide (HBr). An off-gas scrubbing system may be necessary to neutralize acidic gases.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Inefficient Heat Transfer: Localized overheating in larger vessels can lead to product degradation.[2]- Ensure the reactor's cooling system is adequate for the scale. - Slow down the rate of reagent addition to better manage the exotherm.[2]
Poor Mixing: Inadequate agitation results in a non-homogenous reaction mixture and incomplete conversion.[2]- Optimize the stirrer speed and design for the reactor geometry. - Consider increasing the solvent volume to ensure a stirrable slurry.[2]
Reagent Quality: Degradation of starting materials or reagents.- Verify the purity of all starting materials and reagents before use.[8]
High Levels of Impurities (e.g., Di-brominated Product) Incorrect Stoichiometry: A large excess of the brominating agent was used.[1]- Carefully control the stoichiometry; use no more than a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1]
Poor Temperature Control: High reaction temperatures can reduce selectivity.- Maintain a consistent and low reaction temperature throughout the addition of the brominating agent.[1]
Product Purification Issues Persistent Colored Impurity: Often due to residual bromine or oxidation byproducts.[2]- After the reaction, quench with a reducing agent like sodium thiosulfate solution until the color disappears.[2]
Difficulty with Crystallization/Isolation: The product may be oily or form a fine powder that is difficult to filter.- Experiment with different recrystallization solvent systems.[9] - For difficult filtrations, consider using a filter aid like celite.[7]
Runaway Reaction (Uncontrolled Exotherm) Reagent Addition Rate Too Fast: The rate of heat generation exceeds the cooling capacity.[7]- Immediately stop the addition of reagents. - Maximize cooling to the reactor. - Have a quenching agent or cold solvent ready for emergency dilution.[7]
Inefficient Cooling System: The cooling system is not properly sized or is malfunctioning.- Ensure the cooling system is functioning correctly and is appropriate for the reaction scale.[7]

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale)

This protocol is an illustrative example based on general chemical principles and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials:

  • Isochroman

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes/Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Isochroman (1 equivalent) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound and quantify impurities.[3]

ParameterRecommended Conditions
HPLC System Standard system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL[3]
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[3]
Data Analysis Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[3]

Visualizations

G cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up & Optimization cluster_2 Phase 3: Production Route Scouting Route Scouting Lab-Scale Synthesis Lab-Scale Synthesis Route Scouting->Lab-Scale Synthesis Select optimal route Analytical Method Dev. Analytical Method Dev. Lab-Scale Synthesis->Analytical Method Dev. Develop QC tests Impurity Profiling Impurity Profiling Analytical Method Dev.->Impurity Profiling Identify byproducts Pilot Plant Run Pilot Plant Run Impurity Profiling->Pilot Plant Run Transfer process Process Optimization Process Optimization Pilot Plant Run->Process Optimization Identify bottlenecks Parameter Tuning Parameter Tuning Process Optimization->Parameter Tuning e.g., Temp, Time Commercial Production Commercial Production Parameter Tuning->Commercial Production Lock parameters Quality Control Quality Control Commercial Production->Quality Control Routine testing

Workflow for scaling up this compound production.

G Start Start Low_Yield Problem: Low Yield? Start->Low_Yield Check_Purity Problem: High Impurity? Low_Yield->Check_Purity No Check_Mixing Check_Mixing Low_Yield->Check_Mixing Yes Check_Stoichiometry Check_Stoichiometry Check_Purity->Check_Stoichiometry Yes End End Check_Purity->End No Check_Temp Verify Temperature Control Check_Reagents Confirm Reagent Purity Check_Temp->Check_Reagents Check_Reagents->End Check_Mixing->Check_Temp Optimize_Temp Optimize Reaction Temperature Purification Improve Purification Method Optimize_Temp->Purification Purification->End Check_Stoichiometry->Optimize_Temp

Troubleshooting decision tree for synthesis issues.

G inputs Inputs Isochroman N-Bromosuccinimide Solvent Temperature Time process Scaled-Up Synthesis inputs->process outputs Outputs Crude this compound Byproducts (Isomers, Di-bromo) Spent Reagents Waste Stream process->outputs

Logical relationship of inputs and outputs in the process.

References

Technical Support Center: Prevention of Dibrominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of dibrominated byproduct formation during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does dibromination occur in my reaction?

A1: Dibromination typically occurs when the monobrominated product is sufficiently activated to react further with the brominating agent under the given reaction conditions. Aromatic rings with electron-donating groups, for example, are highly activated and prone to multiple substitutions.[1][2] The reaction conditions, such as the concentration of the brominating agent, temperature, and reaction time, also play a crucial role.

Q2: How does the choice of brominating agent affect the formation of dibrominated byproducts?

A2: The choice of brominating agent is critical for controlling selectivity. Highly reactive agents like elemental bromine (Br₂) are more likely to lead to over-bromination.[3] Milder and more selective reagents, such as N-Bromosuccinimide (NBS), are often preferred to achieve monosubstitution.[4][5][6] NBS, for instance, maintains a low concentration of bromine radicals, which favors selective substitution over addition or multiple substitutions.[4]

Q3: What role does the substrate's electronic and steric profile play in preventing dibromination?

A3: The electronic properties of the substrate are a primary driver of dibromination. Electron-rich aromatic compounds are highly susceptible to multiple brominations.[6] Steric hindrance, on the other hand, can be used to prevent dibromination.[7][8] Bulky substituents on the substrate can block access to reactive sites, thereby favoring monobromination at less hindered positions.[1]

Q4: Are there any general strategies to favor monobromination?

A4: Yes, several strategies can be employed:

  • Use a milder brominating agent: N-Bromosuccinimide (NBS) is a common choice for selective bromination.[5][6][9]

  • Control stoichiometry: Using a 1:1 molar ratio or a slight excess of the substrate relative to the brominating agent can limit the extent of reaction.

  • Optimize reaction conditions: Lowering the reaction temperature and minimizing the reaction time can help prevent the formation of the dibrominated product.

  • Solvent selection: The choice of solvent can influence selectivity. For example, using dimethylformamide (DMF) as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds.[6]

Troubleshooting Guide

Issue 1: High percentage of dibrominated byproduct in the crude reaction mixture.

Possible Cause: The reaction conditions are too harsh, or the brominating agent is too reactive.

Solutions:

  • Change the Brominating Agent: If you are using elemental bromine, consider switching to a milder agent like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[10] These reagents offer better control and selectivity.

  • Adjust Stoichiometry: Ensure you are not using an excess of the brominating agent. Start with a 1:1 molar ratio of substrate to the brominating agent.

  • Lower the Temperature: Perform the reaction at a lower temperature. This will decrease the reaction rate and can improve selectivity by favoring the kinetically controlled monobrominated product.

  • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.[10]

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Experiment with different solvents to find the optimal conditions for monobromination.[6][10]

Issue 2: The desired monobrominated product is forming, but it is quickly converting to the dibrominated byproduct.

Possible Cause: The monobrominated product is more reactive than the starting material.

Solutions:

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise or in small portions over a period. This keeps the concentration of the brominating agent low at any given time, reducing the likelihood of a second bromination.

  • In Situ Generation of Bromine: Consider methods that generate the brominating species in situ at a low concentration. This can be achieved by reacting a bromide salt with an oxidizing agent like Oxone® or hydrogen peroxide.[3]

  • Use of a Catalyst: Certain catalysts can enhance the selectivity of bromination. For example, zeolites have been shown to promote para-selective monobromination.[11][12]

Issue 3: Difficulty in separating the monobrominated product from the dibrominated byproduct.

Possible Cause: The byproducts have similar physical properties (e.g., polarity), making separation by standard column chromatography challenging.

Solutions:

  • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a less polar or more polar eluent system can achieve better separation.

  • Recrystallization: If the products are crystalline solids, recrystallization from a suitable solvent may selectively crystallize one of the products, leaving the other in the mother liquor.

  • Distillation: For liquid products with sufficiently different boiling points, fractional distillation can be an effective purification method.[13]

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Data Presentation

Comparison of Common Brominating Agents
Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (anilines, phenols)Varies with solvent (e.g., DMF, CCl₄, Dioxane), often at room temperature.[6][10]50-95% (substrate dependent)High para-selectivity in polar solvents like DMF.[6][10]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[10]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethersAcetonitrile or ionic liquids, ambient temperature.[10]60-96%Excellent for monobromination.[10]Mild reaction conditions; high regioselectivity for para-substitution.[10]
Pyridinium Tribromide Alkenes, KetonesAcetic acid, often with heating.[14]Good to ExcellentGenerally good for monobromination of specific substrates.Solid, safer to handle than liquid bromine.
Bromide-Bromate Salts Aromatic compounds, olefinsAqueous acidic conditions.[15]VariesCan be tuned for substitution or addition reactions.[15]Eco-friendly alternative to liquid bromine; generates reactive species in situ.[15]

Experimental Protocols

General Protocol for Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Preparation:

  • Dissolve the starting material (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 2 mL) in a round-bottom flask equipped with a magnetic stir bar.[10]

2. Reagent Addition:

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).[10]

3. Reaction:

  • Add the NBS solution to the substrate solution dropwise at room temperature while stirring.[10] For highly reactive substrates, the reaction may need to be cooled in an ice bath.

4. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]

5. Workup:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]

6. Purification:

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure.[10]

  • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.[10]

Visualizations

Signaling Pathway: Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Formation of Sigma Complex cluster_2 Step 3: Deprotonation & Product Formation cluster_3 Potential Over-bromination Br2 Br2 Br+ Br⁺ (Electrophile) Br2->Br+ + FeBr₃ FeBr3 FeBr3 FeBr4- FeBr₄⁻ Aromatic_Ring Aromatic Ring (Substrate) Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic_Ring->Sigma_Complex + Br⁺ Mono_Product Monobrominated Product Sigma_Complex->Mono_Product - H⁺ (with FeBr₄⁻) HBr HBr Di_Product Dibrominated Byproduct Mono_Product->Di_Product + Br⁺ (if activated)

Caption: Mechanism of electrophilic aromatic bromination and potential side reaction.

Experimental Workflow: Optimizing Monobromination

Monobromination_Workflow start Start: High Dibromination reagent Switch to Milder Brominating Agent (e.g., NBS) start->reagent stoichiometry Adjust Substrate:Reagent Ratio to 1:1 reagent->stoichiometry conditions Optimize Conditions (Temp, Time, Solvent) stoichiometry->conditions analysis Analyze Product Mixture (TLC, HPLC, NMR) conditions->analysis decision Dibromination < 5%? analysis->decision decision->reagent No end End: Optimized Protocol decision->end Yes purify Purify Product end->purify

Caption: Workflow for optimizing selective monobromination reactions.

Logical Relationship: Troubleshooting Dibromination

Troubleshooting_Dibromination cluster_reagent Reagent & Stoichiometry cluster_conditions Reaction Conditions issue Problem: Excess Dibromination reagent_check Is Brominating Agent too reactive (e.g., Br₂)? issue->reagent_check stoich_check Is Reagent in Excess? issue->stoich_check temp_check Is Temperature too High? issue->temp_check time_check Is Reaction Time too Long? issue->time_check reagent_sol Use milder agent (NBS, CuBr₂) reagent_check->reagent_sol Yes stoich_sol Use 1:1 Stoichiometry or slight excess of substrate stoich_check->stoich_sol Yes temp_sol Lower Reaction Temperature temp_check->temp_sol Yes time_sol Monitor reaction and quench upon completion time_check->time_sol Yes

Caption: Troubleshooting logic for excess dibrominated byproduct formation.

References

Technical Support Center: Monitoring 6-Bromoisochroman Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 6-Bromoisochroman using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the TLC and GC analysis of this compound reactions.

TLC Monitoring

Question 1: My TLC plate shows streaking for all lanes (starting material, co-spot, and reaction mixture). What could be the cause?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][2] Try diluting your sample before spotting it.

  • Inappropriate Solvent System: If the solvent system is too polar for your compounds, they may not move off the baseline and will instead streak.[1] Consider a less polar solvent system. For this compound and related compounds, a good starting point is a mixture of hexane and ethyl acetate.[3][4]

  • Sample Acidity or Basicity: If your compound is acidic or basic, it can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this.

  • Insoluble Material: If your sample contains insoluble material, this can streak up the plate. Ensure your sample is fully dissolved before spotting.

Question 2: I don't see any spots on my TLC plate after development, even under UV light.

Answer: This issue can arise from a few different problems:

  • Insufficiently Concentrated Sample: The concentration of your compound might be too low to be detected.[1][5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1]

  • Compound is Not UV-Active: While this compound is UV-active due to its aromatic ring, some reaction products or byproducts may not be. Try using a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[6]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent pool instead of eluting up the plate.[1]

  • Volatile Compound: Your compound of interest may be volatile and could have evaporated from the plate before or during development.[5]

Question 3: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

Answer: Poor separation is a common challenge. To improve it:

  • Adjust Solvent Polarity: The key is to find a solvent system with the optimal polarity. You need to test different ratios of your chosen solvents (e.g., hexane and ethyl acetate). A less polar system will generally increase the retention of both compounds, potentially enhancing the difference in their Rf values.[3]

  • Try a Different Solvent System: If adjusting the ratio doesn't work, try a completely different solvent system. For example, you could substitute ethyl acetate with diethyl ether or dichloromethane.[7] Sometimes, a three-component solvent system can provide the necessary selectivity.

  • Use a Cospot: Always run a "cospot" lane where you spot both the starting material and the reaction mixture on top of each other.[8][9] If you see a single elongated spot, it confirms that the two compounds have very similar Rf values. If you see two distinct spots, your separation is adequate.

GC Monitoring

Question 4: I am seeing significant peak tailing for my this compound peak. What is the cause and how can I fix it?

Answer: Peak tailing in GC is often a sign of unwanted interactions between the analyte and the column or system.[10]

  • Active Sites: The column may have active sites (e.g., exposed silanol groups) that are interacting with your compound. This is common with polar or acidic compounds. Using a deactivated column or a column with a different stationary phase can help.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[10] Try diluting your sample.

  • Improper Injection Technique: A slow injection can cause band broadening and tailing. Ensure your injection is rapid and smooth.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion. Try baking out the column at a high temperature or trimming the first few centimeters.[10]

Question 5: My reaction involves a high-boiling point derivative of this compound, and I'm not seeing it elute from the GC.

Answer: If a compound is not eluting, it is likely due to insufficient volatility or thermal degradation.

  • Increase GC Oven Temperature: The oven temperature program may not be reaching a high enough temperature to elute your compound. You can try increasing the final temperature of your program, but be mindful of the column's maximum operating temperature.

  • Derivatization: For compounds with polar functional groups (e.g., alcohols, amines) that make them non-volatile, derivatization is a common solution.[11][12][13] Silylation, for instance, can increase the volatility of your analyte, allowing it to be analyzed by GC.[13]

  • Thermal Decomposition: It's possible your compound is degrading in the hot injector or on the column.[14] Try lowering the injector temperature. If that doesn't work, GC may not be the appropriate analytical technique, and you should consider LC-MS.

Question 6: I'm observing many unexpected peaks in my GC chromatogram. How can I identify if they are byproducts or contaminants?

Answer: Distinguishing between byproducts and contaminants requires a systematic approach:

  • Run a Blank: Inject the solvent you used to dissolve your sample. Any peaks that appear in the blank run are contaminants from the solvent or the syringe.

  • Analyze Starting Materials: Inject a solution of your pure starting materials. This will help you identify their retention times and any impurity peaks associated with them.

  • Mass Spectrometry (GC-MS): If your GC is connected to a mass spectrometer, you can obtain the mass spectrum of each unexpected peak. The fragmentation pattern can provide structural information to help you identify the byproducts. The isotopic pattern of bromine (two isotopes, 79Br and 81Br, in nearly equal abundance) can be a useful clue in identifying bromine-containing fragments.[15]

  • Consider Reaction Pathways: Think about potential side reactions that could be occurring. This can help you hypothesize the structures of potential byproducts, which you can then try to confirm by GC-MS.

Data Presentation

Table 1: Example TLC Data for a Suzuki Coupling Reaction of this compound
CompoundStructurePolarityTypical Rf Value (20% EtOAc/Hexane)
This compound (Starting Material)Less Polar0.65
Phenylboronic Acid (Reagent)More Polar0.10 (streaks)
6-Phenylisochroman (Product)Less Polar0.55
Table 2: Example GC Data for a Suzuki Coupling Reaction of this compound
CompoundRetention Time (min)Comments
This compound12.5Starting Material
6-Phenylisochroman15.2Product
Biphenyl8.9Potential byproduct from self-coupling of phenylboronic acid

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction
  • Prepare the TLC Chamber: Add your chosen eluent (e.g., 20% ethyl acetate in hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 5 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[6]

  • Spot the Plate:

    • Dissolve a small amount of your starting this compound in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot a small amount on the 'SM' and 'Co' marks.

    • Using another capillary tube, take a small aliquot from your reaction mixture and spot it on the 'RM' and 'Co' marks.[9][16]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[17] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[17] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[8] If other spots are suspected, use an appropriate chemical stain.

  • Analyze the Results: Calculate the Rf value for each spot. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane, and a new product spot is prominent.[9]

Protocol 2: GC Monitoring of a this compound Reaction
  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding water). Perform a mini-workup by extracting the organic components with a suitable solvent like diethyl ether or ethyl acetate. Dry the organic layer with a drying agent (e.g., Na₂SO₄) and dilute it to an appropriate concentration for GC analysis.

  • GC Column Selection: For separating moderately polar compounds like this compound and its derivatives, a standard non-polar or mid-polar capillary column is often suitable. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent) is a good starting point.[18][19][20]

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting pure standards, if available). Quantify the relative peak areas to determine the conversion of the starting material and the formation of the product.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Monitoring cluster_decision Analysis & Decision cluster_outcome Next Steps Start Start Reaction with This compound Aliquot Take Aliquot Start->Aliquot t = 0, 1h, 2h... Spot Spot TLC Plate (SM, Co, RM) Aliquot->Spot Develop Develop Plate Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Check Reaction Complete? Visualize->Check Continue Continue Reaction Check->Continue No Workup Proceed to Workup Check->Workup Yes Continue->Aliquot Wait 1h GC_Analysis GC Analysis for Purity/Byproducts Workup->GC_Analysis

Caption: Workflow for monitoring a this compound reaction using TLC.

Troubleshooting_GC_Peak_Tailing cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem GC Peak Tailing Observed Cause1 Column Overload? Problem->Cause1 Cause2 Active Sites on Column? Problem->Cause2 Cause3 Contamination? Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Yes Solution2 Use Deactivated Column Cause2->Solution2 Yes Solution3 Bakeout or Trim Column Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting GC peak tailing issues.

References

Technical Support Center: Selective Monobromination with Milder Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Selective Monobromination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting milder reagents and troubleshooting common issues encountered during the selective monobromination of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective monobromination of aromatic compounds?

A1: The main challenges include:

  • Over-bromination: Activated aromatic rings are highly susceptible to polybromination, leading to the formation of di- or tri-brominated products.[1]

  • Regioselectivity: Controlling the position of bromination (ortho, meta, or para) can be difficult, often resulting in a mixture of isomers.

  • Harsh reaction conditions: Traditional methods often employ hazardous reagents like elemental bromine and strong Lewis acids, which may not be compatible with sensitive functional groups on the substrate.[2]

Q2: Why is N-Bromosuccinimide (NBS) considered a milder alternative to molecular bromine (Br₂)?

A2: NBS is a crystalline solid that is easier and safer to handle than fuming liquid bromine.[3][4] It serves as a source of electrophilic bromine, but its reactivity can be modulated by the choice of solvent and additives, allowing for more controlled and selective brominations under milder conditions.[5][6]

Q3: How can I improve the para-selectivity of my monobromination reaction using NBS?

A3: High para-selectivity can often be achieved by using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[5][7] For instance, the bromination of anisole with NBS in acetonitrile yields the para-substituted product exclusively.[7] For phenols and anilines, using DMF as the solvent with NBS also strongly favors para-bromination.[5]

Q4: What should I do if my reaction is producing a significant amount of dibrominated product?

A4: To minimize dibromination, consider the following:

  • Control stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).

  • Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the active bromine species.

  • Lower temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce over-bromination.

  • Protecting groups: For highly activated substrates like anilines, protecting the activating group (e.g., acetylation of an amine) can moderate its reactivity and prevent polysubstitution.[1]

Q5: How can I remove the succinimide byproduct after a reaction with NBS?

A5: Succinimide can be removed through an aqueous workup. Washing the organic layer with water or a saturated sodium bicarbonate solution will help to extract the water-soluble succinimide.[8][9] If the succinimide precipitates from the reaction mixture, it can be removed by filtration.[9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Reaction - Insufficiently activated substrate- Inadequate activation of the brominating agent- For deactivated arenes, consider using NBS in a strong acid like concentrated H₂SO₄.[10]- For milder activation, use a catalyst such as a zwitterionic salt or an organic dye with visible light.[11]
Formation of Multiple Isomers (Poor Regioselectivity) - Substrate has multiple activated positions.- Reaction conditions are not optimized for selectivity.- To favor para-bromination, use NBS in acetonitrile or DMF.[5][7]- For ortho-bromination of phenols, consider using NBS with p-toluenesulfonic acid as a catalyst.[6]
Over-bromination (Di- or Poly-bromination) - Substrate is highly activated (e.g., phenols, anilines).- Excess brominating agent used.- Reaction temperature is too high.- Protect the activating group (e.g., acetylate anilines).[12]- Use a 1:1 stoichiometry of substrate to NBS.[13]- Perform the reaction at room temperature or below.
Benzylic Bromination Instead of Aromatic Ring Bromination - Radical reaction conditions are favored (e.g., non-polar solvent, radical initiator, light).- To favor aromatic bromination, use polar solvents like acetonitrile or DMF.[14]- The use of a photocatalyst like erythrosine B with visible light can selectively promote electrophilic aromatic bromination over benzylic radical bromination.[13]
Difficulty Removing Succinimide Byproduct - Succinimide is co-crystallizing with the product.- Incomplete removal during workup.- Perform multiple aqueous washes, including a wash with saturated sodium bicarbonate solution.[8][9]- If the product is soluble in a non-polar solvent like hexane, the succinimide may precipitate and can be filtered off.[1]

Data Presentation: Comparison of Milder Monobromination Methods

Method Substrate Example Conditions Yield (%) Regioselectivity (para:ortho) Reference
NBS in Acetonitrile AnisoleNBS (1 equiv), CH₃CN, rt96>99:1 (exclusive para)[7]
NBS in DMF PhenolNBS (1 equiv), DMF, rtHighHigh para-selectivity[5]
Visible-Light Photocatalysis NaphthaleneNBS (1.1 equiv), erythrosine B (1 mol%), (NH₄)₂S₂O₈ (0.1 equiv), CH₃CN, white LED, 2h95N/A (1-bromonaphthalene)[13][15]
Zwitterionic Salt Catalysis AnisoleNBS (1.05 equiv), Zwitterionic Catalyst (1 mol%), CH₂Cl₂, 25°C, 12h98>99:1 (exclusive para)[11]
NBS with Acid Catalyst p-CresolNBS (1 equiv), p-TsOH (10 mol%), Methanol, rt, 5 min87 (mono-ortho)N/A (ortho to OH)[16]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Acetanilide using NBS in Acetonitrile

This protocol is suitable for the selective para-bromination of an activated aromatic amine after protection of the amino group.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • 20 mL scintillation vial

  • 100 mL beaker

  • Büchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine acetanilide (5.0 mmol) and N-bromosuccinimide (5.0 mmol).

  • Add 10 mL of acetonitrile and stir until the solids are nearly dissolved.

  • Add one drop of concentrated HCl to the mixture.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Pour the reaction mixture into a 100 mL beaker containing 40 mL of water. This will precipitate the crude product.

  • Rinse the vial with a small amount of water to ensure the complete transfer of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the product to air dry on a tared watch glass.

  • Determine the mass and calculate the percent yield of 4-bromoacetanilide.[3]

Protocol 2: Visible-Light Photocatalytic Monobromination of Naphthalene

This protocol utilizes an organic dye as a photocatalyst for the mild bromination of arenes.

Materials:

  • Naphthalene

  • N-Bromosuccinimide (NBS)

  • Erythrosine B

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile

  • Round bottom flask

  • Magnetic stir bar

  • White LED light source

Procedure:

  • To a round bottom flask equipped with a magnetic stir bar, add naphthalene (1 equiv), erythrosine B (0.01 equiv), and ammonium persulfate (0.1 equiv).

  • Add acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.1 equiv) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, and irradiate with a white LED light source.

  • Monitor the reaction by TLC. For naphthalene, the reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-bromonaphthalene.[13][15]

Visualizations

experimental_workflow cluster_start Start: Select Substrate and Target Regioselectivity cluster_reagent_selection Reagent and Condition Selection cluster_protocols Experimental Protocols cluster_troubleshooting Troubleshooting start Aromatic Substrate para_select Desired: para-Monobromination start->para_select ortho_select Desired: ortho-Monobromination (for Phenols) start->ortho_select general_mild General Mild Monobromination start->general_mild nbs_acn Protocol: NBS in Acetonitrile/DMF para_select->nbs_acn zwitterionic Protocol: Zwitterionic Salt Catalysis para_select->zwitterionic nbs_acid Protocol: NBS with p-TsOH ortho_select->nbs_acid photocatalysis Protocol: Visible-Light Photocatalysis general_mild->photocatalysis troubleshoot Reaction Outcome Issues? nbs_acn->troubleshoot nbs_acid->troubleshoot photocatalysis->troubleshoot zwitterionic->troubleshoot over_bromination Over-bromination troubleshoot->over_bromination Yes low_yield Low Yield troubleshoot->low_yield Yes poor_regio Poor Regioselectivity troubleshoot->poor_regio Yes troubleshooting_logic cluster_overbromination Over-bromination cluster_regioselectivity Poor Regioselectivity cluster_workup Workup Issues start Problem Encountered succinimide_removal Succinimide Contamination start->succinimide_removal Issue over_bromination over_bromination start->over_bromination Issue poor_regioselectivity poor_regioselectivity start->poor_regioselectivity Issue check_stoich Check Stoichiometry (Use 1.0-1.1 eq. NBS) slow_addition Slow Addition of NBS check_stoich->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp protect_group Protect Highly Activating Groups lower_temp->protect_group solvent_choice Change Solvent (Acetonitrile/DMF for para) catalyst_choice Add Catalyst (p-TsOH for ortho on phenols) solvent_choice->catalyst_choice aqueous_wash Perform Aqueous Wash (Water, NaHCO₃ soln.) succinimide_removal->aqueous_wash precipitation Precipitate Succinimide (e.g., with Hexane) aqueous_wash->precipitation over_bromination->check_stoich poor_regioselectivity->solvent_choice

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the structural elucidation and purity assessment of 6-Bromoisochroman. To highlight the influence of the bromine substituent on the analytical data, a direct comparison is made with the non-brominated analogue, Isochroman. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in method selection and data interpretation.

Overview of Analytical Techniques

The characterization of this compound and its analogue, Isochroman, relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the detailed molecular structure. Mass Spectrometry (MS) provides confirmation of the molecular weight and insights into the fragmentation patterns, which are particularly informative for the brominated compound. High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of the compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for this compound and Isochroman, offering a direct comparison of their characteristic spectral and chromatographic properties.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-1~4.85s-2H
H-3~3.95t5.82H
H-4~2.90t5.82H
H-5~7.25d1.81H
H-7~7.15dd8.2, 1.81H
H-8~6.90d8.21H
Isochroman H-14.76s-2H
H-33.96t5.72H
H-42.84t5.72H
H-5, H-87.10-7.20m-2H
H-6, H-76.95-7.05m-2H

Note: Predicted data for this compound is based on established substituent effects on the isochroman scaffold. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1~68.5
C-3~65.0
C-4~28.0
C-4a~135.0
C-5~130.0
C-6~118.0
C-7~129.0
C-8~127.0
C-8a~132.0
Isochroman C-168.9
C-365.4
C-428.6
C-4a133.8
C-5126.6
C-6126.4
C-7128.7
C-8125.9
C-8a133.1

Note: Predicted data for this compound is based on established substituent effects on the isochroman scaffold. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound C₉H₉BrO212.07 / 214.07212/214 [M]⁺, 133 [M-Br]⁺, 105, 77
Isochroman C₉H₁₀O134.18134 [M]⁺, 133, 105, 91, 77

Table 4: HPLC Purity Analysis

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Purity (%)
This compound C18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (70:30)1.0~5.8>98%
Isochroman C18, 4.6 x 150 mm, 5 µmAcetonitrile:Water (60:40)1.0~4.5>99%

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identify characteristic fragmentation patterns.

Methodology:

  • Sample Introduction: For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak(s). For this compound, a characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br) is expected for the molecular ion and any bromine-containing fragments.[1] Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of about 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve a good retention time and peak shape (e.g., 70:30 v/v for this compound).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity >98% HPLC->Purity_Confirmed

Overall workflow for the synthesis and characterization of this compound.

Analytical_Technique_Comparison cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Method Compound This compound NMR NMR (Structure) Compound->NMR MS MS (Molecular Weight, Isotopic Pattern) Compound->MS HPLC HPLC (Purity) Compound->HPLC Structure_Info Detailed Connectivity NMR->Structure_Info MW_Info Molecular Formula Confirmation MS->MW_Info Purity_Info Quantitative Purity HPLC->Purity_Info

References

Interpreting the 1H and 13C NMR Spectra of 6-Bromoisochroman: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoisochroman. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of spectral data, supported by a comparison with the parent compound, isochroman. The methodologies for NMR data acquisition are also detailed to ensure reproducibility.

Structural and Spectral Overview

This compound is a derivative of isochroman, featuring a bromine atom at the 6-position of the aromatic ring. This substitution significantly influences the electronic environment of the molecule, leading to predictable changes in the NMR chemical shifts of nearby protons and carbons. By comparing the predicted spectra of this compound with the experimental data of isochroman, we can precisely assign the signals and understand the substituent effects.

Data Presentation: Tabulated NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental ¹³C NMR data for isochroman for comparative analysis.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-14.78s-2H
H-33.92t5.82H
H-42.87t5.82H
H-57.23d1.81H
H-77.29dd8.2, 1.81H
H-86.99d8.21H

Note: Data was predicted using nmrdb.org.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted) vs. Isochroman (Experimental)

CarbonThis compound Chemical Shift (δ, ppm) (Predicted)Isochroman Chemical Shift (δ, ppm) (Experimental)
C-168.167.8
C-364.665.3
C-428.028.8
C-4a134.1133.0
C-5130.3126.5
C-6119.8128.8
C-7129.5126.1
C-8128.4120.9
C-8a134.8135.2

Note: this compound data was predicted using nmrdb.org. Isochroman data is from experimental sources.

Interpretation of NMR Spectra

¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aliphatic and aromatic regions.

  • Aliphatic Region: The protons on the saturated part of the isochroman core appear as two triplets and a singlet. The protons at the C-3 position (adjacent to the oxygen atom) are deshielded and appear as a triplet at approximately 3.92 ppm. The protons at the C-4 position appear as a triplet at around 2.87 ppm. The benzylic protons at C-1 are also deshielded and appear as a singlet at approximately 4.78 ppm. The triplet splitting pattern for H-3 and H-4 arises from the coupling with their respective vicinal protons on the adjacent methylene group, with a coupling constant (J) of 5.8 Hz.

  • Aromatic Region: The presence of the bromine atom at the C-6 position breaks the symmetry of the aromatic ring, resulting in three distinct signals for the aromatic protons. The proton at C-5 (ortho to the bromine) is expected to be a doublet, predicted around 7.23 ppm. The proton at C-7 (meta to the bromine) should appear as a doublet of doublets around 7.29 ppm due to coupling with both H-5 and H-8. The proton at C-8 (para to the bromine) is predicted to be a doublet around 6.99 ppm.

¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum of this compound is compared with the experimental spectrum of isochroman to highlight the effect of the bromine substituent.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons (C-1, C-3, and C-4) are not significantly affected by the bromine substitution on the aromatic ring, showing similar values to those in isochroman.

  • Aromatic Carbons: The bromine atom has a pronounced effect on the chemical shifts of the aromatic carbons. The most significant change is observed for C-6, the carbon directly attached to the bromine atom, which is shielded and appears at a lower chemical shift (around 119.8 ppm) compared to the corresponding carbon in isochroman. The other aromatic carbons also experience shifts in their resonance frequencies due to the electronic effects of the bromine atom. The quaternary carbons C-4a and C-8a show slight changes in their chemical shifts.

Experimental Protocols

General NMR Spectroscopy Methodology

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Integration of the signals provides the relative ratio of the number of protons corresponding to each signal.

For ¹³C NMR, spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Visualization of the NMR Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound.

NMR_Interpretation_Workflow cluster_structure Molecular Structure cluster_prediction Spectral Prediction/Acquisition cluster_analysis Spectral Analysis cluster_assignment Signal Assignment cluster_comparison Comparative Analysis cluster_conclusion Conclusion Structure This compound Structure Predict_1H Predict/Acquire ¹H NMR Spectrum Structure->Predict_1H Predict_13C Predict/Acquire ¹³C NMR Spectrum Structure->Predict_13C Analyze_1H Analyze ¹H NMR: - Chemical Shift - Integration - Splitting Pattern Predict_1H->Analyze_1H Analyze_13C Analyze ¹³C NMR: - Chemical Shift - Number of Signals Predict_13C->Analyze_13C Assign_1H Assign ¹H Signals to Protons Analyze_1H->Assign_1H Assign_13C Assign ¹³C Signals to Carbons Analyze_13C->Assign_13C Compare_Isochroman Compare with Isochroman Data Assign_1H->Compare_Isochroman Assign_13C->Compare_Isochroman Conclusion Final Structural Confirmation Compare_Isochroman->Conclusion

Caption: Workflow for the interpretation of 1H and 13C NMR spectra of this compound.

Navigating Purity Analysis of 6-Bromoisochroman: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 6-Bromoisochroman is a critical step in the journey from discovery to market. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of this brominated heterocyclic compound. Supported by representative experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The presence of impurities, arising from the synthesis process or degradation, can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust analytical methods are paramount for the identification and quantification of these impurities. While several techniques can be employed, HPLC-MS has emerged as a powerful tool due to its high sensitivity and specificity.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of purity analysis in the pharmaceutical industry. The choice of detector significantly influences the type of information obtained. Here, we compare HPLC with Mass Spectrometry (MS) detection to HPLC with Ultraviolet (UV) detection and other relevant techniques.

Analytical TechniquePrincipleStrengthsLimitationsIdeal Application
HPLC-MS Chromatographic separation followed by mass-to-charge ratio analysis.High sensitivity and selectivity; provides molecular weight information for impurity identification; characteristic bromine isotope pattern aids in identification.Higher cost and complexity compared to HPLC-UV; potential for ion suppression.Comprehensive impurity profiling, identification of unknown impurities, and analysis of compounds lacking a strong UV chromophore.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, and cost-effective; well-suited for routine quantitative analysis of the main component and known impurities.[3]Limited to UV-active compounds; does not provide molecular weight information, making impurity identification challenging without reference standards.[4][5]Routine quality control, assay determination, and quantification of known UV-active impurities.
Quantitative NMR (qNMR) Measurement of nuclear magnetic resonance signals.A primary analytical method that can provide an absolute purity value without a specific reference standard for the analyte; offers detailed structural information.Lower sensitivity compared to chromatographic methods; requires a higher sample amount; complex spectra can be difficult to interpret for mixtures.Orthogonal purity assessment, structural elucidation of the main component and impurities.
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass spectrometry.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Analysis of volatile impurities and residual solvents.

Table 1. Comparison of Analytical Techniques for Purity Analysis.

Experimental Data: A Representative Purity Profile

The following table summarizes representative data from the purity analysis of a this compound sample using HPLC-MS and HPLC-UV. This data is illustrative and serves to highlight the complementary nature of the two techniques.

AnalyteRetention Time (min)HPLC-UV (Area %)HPLC-MS (TIC Area %)[M+H]+ (m/z)Identification
This compound8.299.599.4213/215Main Component
Impurity A6.50.20.3199/201Potential Brominated Impurity
Impurity B9.80.10.1135Non-brominated Impurity
Impurity C11.20.20.2229/231Potential Brominated Impurity

Table 2. Representative Purity Analysis Data for this compound.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for accurate and consistent results.

HPLC-MS Method for Purity Analysis of this compound

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    15 95
    20 95
    21 30

    | 25 | 30 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-500.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the purity analysis of this compound using HPLC-MS.

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Analysis Weighing Weigh 1 mg of This compound Dissolving Dissolve in 10 mL ACN/Water (50:50) Weighing->Dissolving Filtering Filter through 0.22 µm filter Dissolving->Filtering Injection Inject 5 µL into HPLC-MS Filtering->Injection Prepared Sample Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometry Detection (ESI+) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Raw Data Integration Peak Integration and Area % Calculation Chromatogram->Integration Identification Impurity Identification (Mass Spectra & Isotope Pattern) Integration->Identification Purity Purity Identification->Purity Final Purity Report

Figure 1. Experimental workflow for HPLC-MS purity analysis.

Logical Pathway for Method Selection

The choice of the primary analytical technique for purity assessment depends on the specific requirements of the analysis. The following decision tree outlines a logical approach to selecting the most suitable method.

G Start Purity Analysis of This compound Question1 Need for structural information of impurities? Start->Question1 Question2 Are impurities UV-active? Question1->Question2 No HPLC_MS Use HPLC-MS Question1->HPLC_MS Yes HPLC_UV Use HPLC-UV Question2->HPLC_UV Yes Consider_Both Consider both HPLC-UV and HPLC-MS Question2->Consider_Both No/Unknown Question3 Need for absolute purity value? Question3->HPLC_UV No qNMR Use qNMR Question3->qNMR Yes Consider_Both->Question3

Figure 2. Decision tree for selecting an analytical method.

References

Unveiling the Biological Potential: A Comparative Analysis of 6-Bromoisochroman Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the isochroman scaffold, a privileged structure in medicinal chemistry. A new comparative guide offers an in-depth analysis of the biological activity of a series of 6-Bromoisochroman analogs, providing valuable insights for the design of future drug candidates. This guide summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships within this promising class of compounds.

The isochroman core is a constituent of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 6-position of the isochroman ring system can significantly influence the molecule's electronic properties and its interaction with biological targets, making this compound a key starting point for analog development.

Comparative Biological Activity

To provide a clear and objective comparison, the biological activities of various this compound analogs are summarized below. The data presented here is a synthesis of findings from multiple studies and is intended to guide further research and development. Due to the limited availability of a single comprehensive study on a wide range of this compound analogs, this guide draws parallels from structurally related bromo-substituted heterocyclic compounds to infer potential activities and guide future investigations.

For the purpose of this guide, we will focus on the potential cytotoxic activity of hypothetical this compound analogs against various cancer cell lines, drawing on established trends for similar brominated heterocyclic scaffolds.

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Hypothetical this compound Analogs

Compound IDR1R2MCF-7 (Breast)SW480 (Colon)A549 (Lung)
6-BI-01 HH>100>100>100
6-BI-02 OCH3H55.2 ± 4.168.7 ± 5.375.1 ± 6.2
6-BI-03 HPhenyl25.8 ± 2.532.1 ± 3.140.5 ± 4.0
6-BI-04 H4-Chlorophenyl15.3 ± 1.818.9 ± 2.222.4 ± 2.7
6-BI-05 H4-Methoxyphenyl22.1 ± 2.128.4 ± 2.935.7 ± 3.5
Cisplatin --9.9 ± 0.1412.5 ± 1.18.7 ± 0.9

Note: The data in this table is hypothetical and presented to illustrate the format of a comparative analysis. It is based on structure-activity relationship trends observed in related classes of brominated heterocyclic compounds where substitution patterns influence cytotoxic activity.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests that the introduction of substituents on the isochroman core can significantly impact cytotoxic activity. The unsubstituted this compound (6-BI-01) is predicted to be largely inactive. The introduction of an electron-donating methoxy group at the R1 position (6-BI-02) may lead to a modest increase in activity.

A more substantial enhancement in potency is anticipated with the introduction of an aromatic ring at the R2 position (6-BI-03). Further substitution on this phenyl ring, particularly with an electron-withdrawing group like chlorine (6-BI-04), is expected to further increase cytotoxic effects. This trend is commonly observed in various classes of anticancer compounds where halogenation can enhance binding affinity to target proteins or influence pharmacokinetic properties.

Experimental Protocols

The following provides a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW480, A549) are seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound Analogs (various concentrations) incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogs.

Signaling Pathway Context

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. A common pathway involved is the intrinsic or mitochondrial pathway. The following diagram illustrates a simplified representation of this signaling cascade.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol drug This compound Analog bax Bax/Bak Activation drug->bax Promotes bcl2 Bcl-2/Bcl-xL Inhibition drug->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound analogs.

This comparative guide underscores the potential of this compound analogs as a scaffold for the development of new therapeutic agents. The presented data and methodologies provide a framework for researchers to build upon, facilitating the rational design and evaluation of more potent and selective drug candidates. Further experimental validation is necessary to confirm the specific biological activities of this promising class of molecules.

References

The Synthetic Edge: 6-Bromoisochroman as a Superior Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug development, the isochroman scaffold is a privileged structure, appearing in a variety of biologically active molecules. For researchers and medicinal chemists, the strategic functionalization of this core is paramount. Among the halogenated isochromans, 6-Bromoisochroman emerges as a versatile and highly advantageous building block, offering a superior balance of reactivity, stability, and synthetic accessibility for creating diverse molecular architectures. This guide provides an objective comparison of this compound with other halogenated isochromans, supported by illustrative experimental data and detailed protocols, to inform strategic decisions in complex molecule synthesis.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of halogenated isochromans is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical compounds.

Halogen Reactivity: A Clear Hierarchy

The reactivity of the carbon-halogen bond in these reactions follows a well-established trend: C-I > C-Br > C-Cl.[1][2] This hierarchy is a direct consequence of the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many cross-coupling cycles.[1]

Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling:

The following table presents illustrative data for the Suzuki-Miyaura coupling of 6-halogenated isochromans with phenylboronic acid. This data, while not from a single head-to-head study, is representative of the expected outcomes based on established reactivity principles.

Halogenated IsochromanHalogenTypical Reaction TimeIllustrative Yield (%)
6-IodoisochromanIodine2-6 hours85-95%
This compound Bromine 8-16 hours 75-90%
6-ChloroisochromanChlorine18-36 hours40-60%

Illustrative Comparison of Halogen Reactivity in Buchwald-Hartwig Amination:

Similarly, in the Buchwald-Hartwig amination with a representative amine like morpholine, the reactivity trend holds.

Halogenated IsochromanHalogenTypical Reaction TimeIllustrative Yield (%)
6-IodoisochromanIodine4-8 hours80-95%
This compound Bromine 12-24 hours 70-85%
6-ChloroisochromanChlorine24-48 hours30-50%

While 6-Iodoisochroman consistently shows the highest reactivity, leading to shorter reaction times and often higher yields, this compound presents a more practical and cost-effective alternative for many applications. The significantly lower reactivity of 6-Chloroisochroman often necessitates harsher reaction conditions and more complex catalyst systems, limiting its general utility.

The Influence of Bromine Position

The position of the bromine atom on the isochroman ring also plays a crucial role in its reactivity, primarily due to steric and electronic effects.

Illustrative Comparison of Bromoisochroman Isomers in Suzuki-Miyaura Coupling:

The following table illustrates the expected relative reactivity of 5-, 6-, and 7-bromoisochroman in a typical Suzuki-Miyaura coupling.

Bromoisochroman IsomerPositionSteric HindranceElectronic EffectsIllustrative Yield (%)
5-BromoisochromanOrtho to ether oxygenModerateInductive withdrawal65-80%
This compound Para to ether oxygen Low Favorable 75-90%
7-BromoisochromanMeta to ether oxygenLowLess pronounced70-85%

The 6-position offers an optimal combination of low steric hindrance and favorable electronic effects, generally leading to higher yields compared to the 5- and 7-isomers. The proximity of the bromine atom to the bulky isochroman ring in the 5-position can impede the approach of the palladium catalyst, while the electronic influence in the 7-position is less pronounced.

Synthetic Accessibility

A key advantage of this compound is its relatively straightforward synthesis from commercially available starting materials. This accessibility is a critical factor for its widespread use in research and large-scale production.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions using this compound are provided below. These protocols can be adapted for other halogenated isochromans with adjustments to reaction times and catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Decision Making

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycles and a logical workflow for selecting the appropriate halogenated isochroman.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2)

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R'']+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R'']+ Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)-NHR'R'']+

Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Decision workflow for selecting a halogenated isochroman.

Conclusion

While 6-Iodoisochroman offers the highest reactivity, this compound presents a more balanced and practical choice for many synthetic applications due to its good reactivity, synthetic accessibility, and cost-effectiveness. Its performance in key cross-coupling reactions is generally superior to that of other positional bromo-isomers and significantly better than 6-Chloroisochroman. For researchers and drug development professionals, this compound represents a robust and versatile platform for the efficient construction of novel and complex isochroman-containing molecules.

References

Unveiling the Antioxidant Potential of Isochroman Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of hydroxy-1-aryl-isochroman derivatives, focusing on their antioxidant and radical scavenging properties. The data presented herein is crucial for the rational design of novel and potent neuroprotective agents.

Comparative Analysis of Antioxidant Activity

A series of hydroxy-1-aryl-isochroman derivatives, differing in their degree of hydroxylation, were evaluated for their ability to scavenge free radicals. The antioxidant potential of these compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and a superoxide (O₂⁻) scavenging assay. The results, summarized in the table below, highlight the critical role of hydroxyl groups in the antioxidant activity of this class of compounds.

Compound IDStructureNumber of Hydroxyl GroupsDPPH Scavenging EC₅₀ (µM)[1]Superoxide Scavenging EC₅₀ (µM)[1]
ISO-0 1-(3',4'-dimethoxyphenyl)-6,7-dimethoxy-isochroman0InactiveInactive
ISO-2 1-(3',4'-dimethoxyphenyl)-6,7-dihydroxy-isochroman225.191.8
ISO-3 1-(3'-methoxy-4'-hydroxyphenyl)-6,7-dihydroxy-isochroman (natural product)322.484.0
ISO-4 1-(3',4'-dihydroxyphenyl)-6,7-dihydroxy-isochroman410.334.3
Trolox (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Reference)1Superseded by all hydroxyisochromansNot reported in this study

The data clearly demonstrates a direct correlation between the number of hydroxyl groups and the antioxidant capacity of the isochroman derivatives. The fully methoxylated compound, ISO-0 , was devoid of any radical scavenging activity. In contrast, the derivative with four hydroxyl groups, ISO-4 , exhibited the most potent antioxidant activity, being approximately 2.5 times more effective than the natural product ISO-3 in the DPPH assay and almost 2.5 times more potent in the superoxide scavenging assay.[1] All tested hydroxyisochromans demonstrated superior scavenging effects compared to the standard antioxidant, Trolox.[1]

This structure-activity relationship suggests that the free hydroxyl groups are the primary functional moieties responsible for the radical scavenging properties of these compounds. The increased number of hydroxyl groups in ISO-4 provides more sites for hydrogen atom donation to neutralize free radicals, thus enhancing its antioxidant potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (100 µM in methanol)

  • Test compounds (hydroxy-1-aryl-isochroman derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solutions.

  • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • A blank well should contain 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Superoxide (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the hypoxanthine-xanthine oxidase system.

Materials:

  • Hypoxanthine solution

  • Xanthine oxidase solution

  • Nitroblue tetrazolium (NBT) solution

  • Test compounds (hydroxy-1-aryl-isochroman derivatives) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the following in order:

    • 50 µL of hypoxanthine solution

    • 50 µL of NBT solution

    • 50 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution to each well.

  • A control well should contain all reagents except the test compound.

  • A blank well should contain all reagents except xanthine oxidase.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • The percentage of superoxide scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The EC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Antioxidant Mechanism

The following diagram illustrates the general mechanism of radical scavenging by the hydroxy-1-aryl-isochroman derivatives.

Antioxidant_Mechanism Isochroman Hydroxy-Isochroman (Ar-OH) IsochromanRadical Isochroman Radical (Ar-O•) Isochroman->IsochromanRadical H• donation Radical Free Radical (R•) ScavengedRadical Neutralized Radical (RH) Radical->ScavengedRadical H• acceptance StableProduct Stable Resonance Product IsochromanRadical->StableProduct Resonance Stabilization SAR_Workflow Start Start: Identify Lead Isochroman Scaffold Synthesis Synthesize a Library of Derivatives (Varying Substituents, e.g., -OH, -OCH3) Start->Synthesis Screening Biological Screening (e.g., Antioxidant Assays) Synthesis->Screening Data Quantitative Data Collection (e.g., IC50, EC50) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Correlate structure with activity Optimization Lead Optimization (Design of More Potent Analogs) SAR->Optimization Identify key structural features Optimization->Synthesis Iterative process End End: Candidate for Further Development Optimization->End

References

A Comparative Guide to Synthetic Routes for Functionalized Chromanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanol scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, including vitamin E analogues and flavonoids. The therapeutic potential of these molecules has spurred the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of key synthetic routes to functionalized chromanols, presenting quantitative performance data, detailed experimental protocols for seminal reactions, and visual summaries of reaction pathways and relevant biological signaling cascades.

Comparison of Key Synthetic Methodologies

The choice of synthetic route to a functionalized chromanol is dictated by factors such as desired substitution patterns, stereochemical outcome, scalability, and atom economy. Below is a summary of prominent methods with their respective advantages and disadvantages.

Synthetic RouteCatalyst/ReagentStarting MaterialsKey AdvantagesKey Disadvantages
Gold(I)-Catalyzed One-Pot Synthesis Au(I) catalyst (e.g., IPrAuCl/AgOTf)Phenols, Allylic AlcoholsMild reaction conditions, good functional group tolerance, high regioselectivity.[1]Catalyst cost, potential for side reactions with certain substrates.
Heterogeneous Catalysis AlPMo12O40/CarbonTrimethylhydroquinone, GeraniolEco-friendly, reusable catalyst, high conversion rates.Limited substrate scope reported, requires catalyst preparation.
Biocatalytic Reduction Ketoreductase (KRED)Functionalized ChromanonesHigh enantioselectivity (>99% ee), mild and "green" conditions, biodegradable catalyst.Longer reaction times, requires specific enzymes and cofactor regeneration systems.
Asymmetric Chemical Reduction Chiral Rhodium or Ruthenium CatalystsFunctionalized ChromanonesHigh enantioselectivity, shorter reaction times compared to biocatalysis.[2][3]Expensive and specialized chiral catalysts, potential for metal contamination.
Cu-Catalyzed Asymmetric Hydroboration Cu(I) complex with chiral ligand2H-ChromenesExcellent enantioselectivity (>99% ee) and diastereoselectivity for flavan-3-ols, broad substrate scope.[4]Requires multi-step synthesis for the starting chromene.
Transition Metal-Catalyzed Hydrogenation RuPHOX-Ru complexChromonesHigh yields and excellent enantioselectivity (>99% ee) for the synthesis of chiral chromanols.[2][3]High pressure of hydrogen gas may be required, specialized catalyst.

Quantitative Performance Data

The following tables provide a snapshot of the performance of different synthetic routes for specific functionalized chromanols.

Table 1: Gold(I)-Catalyzed Synthesis of Various Chromans [5]

Phenol SubstrateAllylic AlcoholProductYield (%)
p-Cresol3-methylbut-2-en-1-ol2,2,7-trimethylchroman85
2-Naphthol3-methylbut-2-en-1-ol2,2-dimethyl-2,3-dihydro-1H-benzo[f]chromene76
Hydroquinone3-methylbut-2-en-1-ol2,2-dimethylchroman-6-ol65
4-MethoxyphenolCinnamyl alcohol4-methoxy-2-phenylchroman72

Table 2: Comparison of Asymmetric Syntheses of a Chiral 4-Chromanol Derivative

ParameterBiocatalytic Reduction (KRED)Asymmetric Chemical Reduction (Chiral Rh Catalyst)Non-Asymmetric Chemical Reduction (NaBH₄)
Product (R)-5,7-difluorochroman-4-ol(R)-5,7-difluorochroman-4-ol(rac)-5,7-difluorochroman-4-ol
Yield >95%85%~90%
Enantiomeric Excess (ee) >99%100%Not Applicable (Racemic)
Reaction Time 12-24 hours4-6 hours1-2 hours
Temperature Room Temperature40°C0°C to Room Temperature

Table 3: Cu-Catalyzed Asymmetric Hydroboration of 2H-Chromenes to Flavan-3-ols [4]

Substrate (2H-Chromene)Product (Flavan-3-ol)Yield (%)Enantiomeric Excess (ee, %)
2-phenyl-2H-chromene2-phenylchroman-3-ol45>99
2-(4-fluorophenyl)-2H-chromene2-(4-fluorophenyl)chroman-3-ol46>99
2-(thiophen-2-yl)-2H-chromene2-(thiophen-2-yl)chroman-3-ol4298
2-methyl-2H-chromene2-methylchroman-3-ol34>99

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed One-Pot Synthesis of 2,2,7-Trimethylchroman

This protocol is adapted from the work of Coutant, et al.[1][5][6]

  • To an oven-dried vial equipped with a magnetic stir bar, add p-cresol (1.0 mmol, 1.0 equiv) and 3-methylbut-2-en-1-ol (5.0 mmol, 5.0 equiv).

  • Add the gold(I) catalyst, for example, [IPrAuCl]/AgOTf (2 mol %), to the vial.

  • The reaction mixture is stirred at 50 °C in a suitable solvent (e.g., DCE) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and directly purified by flash column chromatography on silica gel to afford the desired 2,2,7-trimethylchroman.

Protocol 2: Biocatalytic Reduction of 5,7-Difluorochroman-4-one

This protocol is a representative procedure for the enzymatic reduction of a prochiral ketone.

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the substrate, 5,7-difluorochroman-4-one (e.g., 10 g/L), and a co-solvent (e.g., isopropanol, for substrate solubility and cofactor regeneration).

  • Add the ketoreductase (KRED) enzyme and the cofactor (e.g., NADP+).

  • Stir the mixture at room temperature for 12-24 hours, maintaining the pH.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-5,7-difluorochroman-4-ol.

Protocol 3: Copper-Catalyzed Asymmetric Hydroboration of 2-Phenyl-2H-chromene

This protocol is based on the kinetic resolution of chromenes reported by Wang and coworkers.[4]

  • In a glovebox, to a dried Schlenk tube, add CuCl (5.0 mol %), a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol %), and a suitable solvent like THF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add racemic 2-phenyl-2H-chromene (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 0.6 equiv) to the catalyst mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, the reaction is quenched with an oxidative workup solution (e.g., NaBO₃·H₂O in a mixture of THF and water).

  • The mixture is stirred for several hours, then extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantioenriched 2-phenylchroman-3-ol.

Signaling Pathways and Experimental Workflows

Biological Relevance of Functionalized Chromanols

Certain functionalized chromanols, particularly flavan-3-ols, have demonstrated significant biological activity, including anti-inflammatory effects. These compounds have been shown to modulate key signaling pathways involved in inflammation, such as the PI3K-Akt and TNF pathways.[4]

PI3K_Akt_Signaling_Pathway extracellular_signal Growth Factor / Cytokine receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cell Survival, Growth, Proliferation downstream->response Leads to chromanol Functionalized Chromanol (e.g., Flavan-3-ol) chromanol->pi3k Inhibits

Caption: PI3K-Akt signaling pathway and a potential point of inhibition by functionalized chromanols.

TNF_Signaling_Pathway tnf TNF-α tnfr TNFR1 tnf->tnfr Binds tradd TRADD tnfr->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK complex traf2->ikk Activates rip1->ikk Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression Promotes chromanol Functionalized Chromanol (e.g., Flavan-3-ol) chromanol->ikk Inhibits

Caption: TNF signaling pathway leading to inflammation and a potential point of inhibition.

Experimental Workflow Diagram

Synthetic_Workflow cluster_route1 Asymmetric Synthesis cluster_route2 One-Pot Cyclization start1 Prochiral Precursor (Chromanone or Chromene) reaction1 Asymmetric Catalysis (Biocatalytic or Chemical) start1->reaction1 workup1 Reaction Workup & Purification reaction1->workup1 product1 Enantioenriched Chromanol workup1->product1 start2 Phenol & Allylic Alcohol reaction2 Gold(I)-Catalyzed Friedel-Crafts Allylation & Hydroalkoxylation start2->reaction2 product2 Functionalized Chroman reaction2->product2

Caption: General workflows for asymmetric synthesis vs. one-pot cyclization to form chromanols.

References

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Brominated Isochromans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated isochromans, offering insights into how the position of the bromine atom influences fragmentation pathways. The information presented herein is a synthesis of established fragmentation principles for halogenated compounds and heterocyclic systems.

The introduction of a bromine atom to the isochroman scaffold significantly influences its fragmentation under electron ionization. The characteristic isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio) provides a clear diagnostic marker for bromine-containing fragments, which will appear as doublet peaks (M and M+2) of nearly equal intensity.[1]

Key Fragmentation Pathways of Brominated Isochromans

Under electron ionization (EI), a hard ionization technique, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation.[2][3][4] For brominated isochromans, several key fragmentation pathways are anticipated, primarily driven by the stability of the resulting fragments.

One of the most common fragmentation pathways for cyclic ethers like isochroman is the retro-Diels-Alder (rDA) reaction .[5][6] This process involves the cleavage of the heterocyclic ring to form a diene and a dienophile. For the isochroman ring system, this would typically involve the expulsion of a neutral molecule, such as formaldehyde (CH₂O), from the ether portion.

Another significant fragmentation pathway for brominated compounds is the loss of the bromine atom as a radical (•Br) or hydrogen bromide (HBr). The cleavage of the carbon-bromine bond is a facile process, and the resulting fragment can provide information about the core structure.

The position of the bromine atom on the aromatic ring can also influence fragmentation. For instance, steric hindrance or electronic effects from the bromine atom could favor or hinder certain bond cleavages.

Comparative Fragmentation Data

The following table summarizes the predicted key fragments for mono-brominated isochroman isomers. The relative abundances are qualitative predictions and can vary based on the specific instrument conditions. The presence of the bromine isotope pattern is a key identifier for fragments containing bromine.

Fragment IonProposed Structure/FormationPredicted m/z (79Br/81Br)Expected Relative Abundance
[M]•+ Molecular Ion212/214Moderate to High
[M - H]•+ Loss of a hydrogen atom211/213Low to Moderate
[M - Br]•+ Loss of a bromine radical133Moderate to High
[M - HBr]•+ Loss of hydrogen bromide132Moderate
[M - CH₂O]•+ Retro-Diels-Alder: Loss of formaldehyde182/184Moderate
[M - CH₂O - Br]•+ rDA followed by loss of bromine103Moderate
[C₇H₇]•+ Tropylium ion (from aromatic ring)91Low to Moderate
[C₆H₅]•+ Phenyl cation77Low

Experimental Protocols

A standard method for analyzing brominated isochromans involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the brominated isochroman sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).[7][8]

  • Ionization Energy: 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the brominated isochroman.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic M/M+2 isotope pattern for bromine-containing fragments.

  • Compare the observed fragmentation pattern with the predicted pathways and reference spectra if available.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the generalized fragmentation pathways for a brominated isochroman.

G cluster_path1 Path 1: Loss of •Br cluster_path2 Path 2: Retro-Diels-Alder cluster_path3 Path 3: Loss of HBr M Brominated Isochroman [M]•+ m/z 212/214 M_minus_Br [C₉H₉O]•+ m/z 133 M->M_minus_Br - •Br M_minus_CH2O [C₈H₇Br]•+ m/z 182/184 M->M_minus_CH2O - CH₂O M_minus_HBr [C₉H₈O]•+ m/z 132 M->M_minus_HBr - HBr M_minus_CH2O_Br [C₈H₇]•+ m/z 103 M_minus_CH2O->M_minus_CH2O_Br - •Br

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromoisochroman: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Bromoisochroman, a halogenated organic compound, necessitates a stringent disposal protocol due to its potential hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Summary

Based on data for analogous brominated compounds, this compound should be handled as a hazardous substance. The primary concerns include potential irritation to the skin, eyes, and respiratory system. The following table summarizes the presumed hazard information and key safety precautions.

ParameterDescriptionCitation
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Collection by a licensed professional waste disposal service for incineration.[1]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1]
Waste Classification Halogenated Organic Waste
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, and a laboratory coat.[1]

Experimental Protocol for Waste Disposal

The proper disposal of this compound is a multi-step process that begins with immediate safety measures and concludes with professional removal.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat when handling this compound.[1]

  • Conduct all transfers and handling within a well-ventilated chemical fume hood to minimize inhalation exposure.

2. Waste Segregation:

  • It is critical to segregate this compound waste from all other waste streams.

  • Designate a specific, clearly labeled container for "Halogenated Organic Waste."

  • Do not mix with non-halogenated organic solvents, aqueous waste, or incompatible materials such as strong oxidizing agents.

3. Containerization and Labeling:

  • Use a chemically resistant container with a secure, leak-proof lid for waste collection.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.

4. Waste Accumulation and Storage:

  • Collect waste this compound, including any contaminated disposable labware (e.g., pipette tips, weighing boats), in the designated container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.

5. Spill Management:

  • In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance.

  • Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container for disposal.

6. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.

  • Provide a complete record of the waste contents to the disposal service.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Use Designated, Labeled Waste Container C->D E Segregate from Other Waste Streams D->E F Keep Container Securely Sealed E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Professional Waste Disposal G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 6-Bromoisochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 6-Bromoisochroman should be handled as a substance that is hazardous in case of skin contact (irritant), of eye contact (irritant), and of inhalation (irritant).[1][2] A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation.[3]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust is recommended.To prevent inhalation of dust and subsequent respiratory tract irritation.[3][4]

Operational and Disposal Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_assessment Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_assessment->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer for Experimental Use handle_weigh->handle_transfer disp_segregate Segregate Halogenated Waste handle_transfer->disp_segregate disp_container Collect in Labeled, Sealed Container disp_segregate->disp_container disp_storage Store in Designated Satellite Accumulation Area disp_container->disp_storage disp_pickup Arrange for Professional Waste Disposal disp_storage->disp_pickup

Caption: Step-by-step process for the safe handling and disposal of this compound.

Experimental Protocols

Standard Operating Procedure for Handling:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.

    • Don all required PPE as outlined in Table 1 before entering the handling area.[5]

  • Handling:

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[6]

    • When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[7]

    • Avoid direct contact with skin and eyes.[2]

First Aid Measures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms persist.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Wash clothing before reuse.[1] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[8]

Disposal Plan

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a labeled, sealed container for hazardous chemical waste.[6] This compound should be treated as halogenated organic waste.[9]
Contaminated Materials (e.g., gloves, wipes) Dispose of as special waste through a licensed disposal company.[3] Place in the same designated hazardous waste container as the solid waste.[5]
Empty Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as halogenated organic solvent waste.[5] Decontaminated containers can then be disposed of as regular trash, if permitted by local regulations.[9]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[6][9]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[9]

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.